molecular formula C11H14BrNO2 B2592311 Ethyl N-(4-bromophenyl)alaninate CAS No. 88912-02-1

Ethyl N-(4-bromophenyl)alaninate

Cat. No.: B2592311
CAS No.: 88912-02-1
M. Wt: 272.142
InChI Key: VWBRQHYBBUDPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-bromophenyl)alaninate, with the CAS number 88912-02-1, is a bromine-containing organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is an ester derivative of an alanine amino acid that is substituted with a 4-bromophenyl group. It is offered as a high-purity chemical for research and development purposes. In scientific research, compounds sharing the 4-bromophenyl pharmacophore are of significant interest in medicinal chemistry and pesticide development. Research on structurally similar molecules has demonstrated potential biological activities, including antimicrobial and antibiofilm effects, particularly against Gram-positive bacterial pathogens like Enterococcus faecium . The incorporation of a bromine atom can enhance the lipophilicity of a molecule, which may improve its penetration through bacterial cell membranes or interaction with biological targets . Furthermore, analogs featuring beta-alanine substituted with sulfonamide groups have been investigated for their action as insect growth regulators (IGRs), mimicking juvenile hormones and disrupting the development of insect pests . This makes this compound a valuable building block for researchers synthesizing novel compounds for pharmacological and agrochemical screening. It serves as a key intermediate in the synthesis of more complex molecules for evaluating new antimicrobial agents and insect growth regulators. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromoanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBRQHYBBUDPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Ethyl N-(4-bromophenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(4-bromophenyl)alaninate (CAS: 88912-02-1 for L-isomer) is a high-value synthetic intermediate characterized by its orthogonal bifunctionality .[1] It features a chiral amino acid backbone (alanine) bearing a reactive aryl bromide "handle" and a carboxylate ester.

For researchers in drug discovery, this molecule represents a divergent node . The aryl bromide allows for chemoselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems common in kinase inhibitors and LFA-1 antagonists.[1] Simultaneously, the amino-ester core serves as a precursor for nitrogenous heterocycles such as hydantoins, indoles, and quinolines.[1]

This guide details the optimal synthesis routes, emphasizing chirality retention, and outlines its utility in high-throughput lead optimization.

Chemical Identity & Physical Profile

Understanding the physicochemical baseline is critical for assay development and solubility predictions in formulation.

PropertySpecification
IUPAC Name Ethyl 2-((4-bromophenyl)amino)propanoate
CAS Number 88912-02-1 (L-isomer); 1242265-63-7 (Racemate)
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Physical State Off-white to pale yellow solid or viscous oil
Chirality Available as (S)-enantiomer (from L-Alanine) or racemate
LogP (Predicted) ~3.2 (Lipophilic)
Solubility Soluble in DMSO, DCM, EtOAc; Sparingly soluble in water
pKa (Conjugate Acid) ~2.5–3.0 (Aniline nitrogen is weakly basic)

Synthetic Methodology: The "Causality" of Choice

Critical Insight: Direct alkylation of 4-bromoaniline with ethyl 2-bromopropionate (SN2) is discouraged due to the formation of N,N-dialkylated byproducts and elimination reactions.[1] The transition-metal catalyzed route is the self-validating standard for purity.[1]

Method A: The "Ma Method" (CuI/Ligand) – Recommended for Scale

Why this works: Copper(I) iodide, complexed with a bidentate ligand (like 2-acetylcyclohexanone or L-proline), facilitates the coupling of the aryl halide with the amino ester at milder temperatures, preserving the sensitive chiral center of the alanine.

Protocol:

  • Reagents: Ethyl L-alaninate HCl (1.0 equiv), 1-Bromo-4-iodobenzene (1.1 equiv), CuI (10 mol%), K₂CO₃ (2.5 equiv), L-Proline (20 mol%).[1]

    • Expert Note: We use 1-Bromo-4-iodobenzene instead of 1,4-dibromobenzene.[1] The catalyst selectively inserts into the C–I bond (weaker bond energy) leaving the C–Br bond intact for downstream medicinal chemistry.

  • Solvent: DMSO (Anhydrous).

  • Procedure:

    • Charge an oven-dried flask with CuI, L-Proline, and K₂CO₃ under Argon.

    • Add DMSO, followed by Ethyl L-alaninate and the aryl iodide.[1]

    • Heat to 40–60°C for 12–24 hours. Monitor by HPLC.

    • Workup: Dilute with water, extract with EtOAc. The use of L-proline as a ligand often keeps the copper species water-soluble during workup, simplifying purification.[1]

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Why this works: Third-generation precatalysts (e.g., tBuBrettPhos Pd G3) operate at room temperature, virtually eliminating racemization risks, though at a higher material cost.

Protocol:

  • Catalyst System: tBuBrettPhos Pd G3 (2 mol%).

  • Base: Cs₂CO₃ (Weaker bases prevent ester hydrolysis).

  • Conditions: Toluene or t-Amyl alcohol at Ambient Temperature for 4 hours.

Visualization: Synthesis & Mechanism

The following diagram illustrates the chemoselective synthesis logic and the catalytic cycle involved in the formation of the C-N bond.

SynthesisWorkflow Start1 Ethyl L-Alaninate (Chiral Source) Catalyst Catalyst Selection CuI/L-Proline (Scale) OR tBuBrettPhos Pd G3 (Speed) Start1->Catalyst Start2 1-Bromo-4-iodobenzene (Electrophile) Start2->Catalyst Intermediate Oxidative Addition (Selective at C-I Bond) Catalyst->Intermediate Chemoselective Insertion Product This compound (Target Scaffold) Intermediate->Product Reductive Elimination Downstream Downstream Apps: Suzuki Coupling Cyclization Product->Downstream

Figure 1: Chemoselective synthesis workflow targeting the C-I bond to preserve the C-Br handle.[1]

Applications in Drug Discovery

This molecule is not a final drug but a high-value intermediate .[1] Its utility lies in its ability to undergo orthogonal transformations.

A. The Suzuki Gateway (C-Br Functionalization)

The bromine atom at the para position is electronically activated for Palladium-catalyzed cross-coupling.[1]

  • Application: Synthesis of biaryl alanine derivatives, common in Integrin Antagonists (e.g., LFA-1 inhibitors) and BACE1 inhibitors for Alzheimer's research.

  • Protocol Insight: Use Pd(dppf)Cl₂ with boronic acids. The amino-ester moiety remains stable under standard Suzuki conditions (80°C, aq.[1] Na₂CO₃).

B. Heterocycle Formation (Cyclization)

The proximity of the secondary amine and the ethyl ester allows for intramolecular cyclization.

  • Hydantoins: Reaction with isocyanates yields N-aryl hydantoins (anti-androgen scaffolds).[1]

  • Indoles: If the aryl ring is ortho-functionalized (via C-H activation), it can cyclize to form indole-2-carboxylates.[1]

DivergentSynthesis cluster_Suzuki Path A: C-Br Coupling cluster_Cyclization Path B: Ester/Amine Cyclization Core This compound Biaryl Biaryl Alanine Derivatives (Kinase Inhibitors) Core->Biaryl Suzuki-Miyaura (R-B(OH)2, Pd) Hydantoin N-Aryl Hydantoins (Androgen Modulators) Core->Hydantoin Urea Formation + Cyclization Quinolone Quinolones/Indoles (Antibiotics) Core->Quinolone Gould-Jacobs Reaction

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.[1]

Analytical Validation & Quality Control

To ensure the integrity of this intermediate in a library, the following analytical signals must be confirmed:

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.25 (d, 2H, Ar-H), δ 6.50 (d, 2H, Ar-H) – Characteristic AA'BB' para-substitution pattern.[1]

    • δ 4.15 (q, 2H, O-CH₂-), δ 4.05 (m, 1H, α-CH).[1]

    • δ 1.45 (d, 3H, α-Me), δ 1.25 (t, 3H, ester-Me).

  • Mass Spectrometry (ESI+):

    • Expect distinctive bromine isotope pattern (M+ and M+2) in a 1:1 ratio at m/z 272 and 274.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: ee > 98% for medicinal chemistry applications.

Safety & Handling (MSDS Summary)

  • Hazards: Skin irritant (H315), Eye irritant (H319). The aryl bromide moiety suggests potential aquatic toxicity.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Esters can hydrolyze if exposed to moisture; the amine is prone to oxidation over long periods.

  • Disposal: Halogenated organic waste streams.

References

  • Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amino Acids." Journal of the American Chemical Society, 1998.

  • King, S. M., & Buchwald, S. L. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates."[2][3][4] Organic Letters, 2016.[2][3][4] [2]

  • BLD Pharm. "Ethyl (4-bromophenyl)-L-alaninate Product Data (CAS 88912-02-1)."[1][5] BLD Pharm Catalog.

  • Kapadia, S. R., et al. "An Improved Synthesis of Chiral α-(4-Bromobenzyl)alanine Ethyl Ester and Its Application to the Synthesis of LFA-1 Antagonist BIRT-377."[1] The Journal of Organic Chemistry, 2001.[6]

  • PubChem. "Ethyl N-(4-chlorophenyl)alaninate (Analogous Structure Data)." National Library of Medicine.

Sources

An In-depth Technical Guide to the Research Applications of N-aryl-β-alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-aryl-β-alanine derivatives represent a versatile class of compounds with a growing footprint in medicinal chemistry and drug discovery. Their structural motif, characterized by an aromatic ring linked to a β-alanine scaffold, provides a unique platform for the development of novel therapeutic agents across a spectrum of diseases. This guide offers a comprehensive overview of the current research applications of these derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships in key therapeutic areas.

The Ascendance of N-aryl-β-alanine Derivatives in Drug Discovery

The inherent structural features of N-aryl-β-alanine derivatives make them attractive candidates for molecular exploration. The β-amino acid backbone offers greater metabolic stability compared to their α-amino acid counterparts, a crucial attribute for drug development. The aryl moiety provides a handle for a wide array of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives serve as valuable starting materials for the synthesis of various heterocyclic systems, including dihydropyrimidinediones and hydropyridones, which are themselves important pharmacophores.[1]

Anticancer Applications: Targeting Unmet Needs in Oncology

The quest for novel anticancer agents has led researchers to explore the potential of N-aryl-β-alanine derivatives, with promising results observed in aggressive cancers such as triple-negative breast cancer (TNBC) and glioblastoma.[2][3]

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which N-aryl-β-alanine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway, a cellular suicide program essential for tissue homeostasis and the elimination of damaged or cancerous cells. This process is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Specifically, certain N-aryl-β-alanine derivatives have been shown to activate initiator caspase-9 and executioner caspases-3 and -7.[4] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and renders the cell unable to repair DNA damage, ultimately leading to its demise.[5][6] Some studies also suggest that these derivatives may interfere with the metabolic role of alanine in cancer cells, thereby disrupting their survival and growth.[7]

apoptosis_pathway N-aryl-β-alanine\nderivative N-aryl-β-alanine derivative Mitochondrial\nStress Mitochondrial Stress N-aryl-β-alanine\nderivative->Mitochondrial\nStress Caspase-9\n(Initiator) Caspase-9 (Initiator) Mitochondrial\nStress->Caspase-9\n(Initiator) activates Caspase-3/7\n(Executioner) Caspase-3/7 (Executioner) Caspase-9\n(Initiator)->Caspase-3/7\n(Executioner) activates PARP PARP Caspase-3/7\n(Executioner)->PARP cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis leads to antimicrobial_mechanisms cluster_mechanisms Proposed Antimicrobial Mechanisms Alanine Racemase\nInhibition Alanine Racemase Inhibition Membrane\nDisruption Membrane Disruption Enzyme/Protein\nInhibition Enzyme/Protein Inhibition N-aryl-β-alanine\nderivative N-aryl-β-alanine derivative N-aryl-β-alanine\nderivative->Alanine Racemase\nInhibition N-aryl-β-alanine\nderivative->Membrane\nDisruption N-aryl-β-alanine\nderivative->Enzyme/Protein\nInhibition

Caption: Potential antimicrobial mechanisms of N-aryl-β-alanine derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial activity of N-aryl-β-alanine derivatives is dependent on the substitution pattern on the aryl ring and the nature of the side chains. For instance, certain amide and anilide derivatives of 3-benzamido propionic acid have shown significant antibacterial and antifungal properties. [8]The presence of bulky aromatic substituents can also influence the activity.

Compound IDAryl SubstituentMicroorganismMIC (µg/mL)Reference
3a 4-BromophenylaminoP. aeruginosa12.5
3b BenzhydrylaminoC. albicans6.25
4a 4-NitrophenylS. aureus25
4b 4-ChlorophenylE. coli50

Table 2: Minimum Inhibitory Concentrations (MICs) of selected N-aryl-β-alanine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. [1] Protocol (Broth Microdilution Method):

  • Prepare a series of two-fold dilutions of the N-aryl-β-alanine derivatives in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Neurodegenerative Diseases: A Complex and Emerging Area

The involvement of N-aryl-β-alanine derivatives in neurodegenerative diseases is a more complex and, in some cases, controversial area of research. The most notable example is β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid that has been linked to amyotrophic lateral sclerosis/parkinsonism-dementia complex (ALS/PDC).

The Neurotoxin BMAA

BMAA is produced by cyanobacteria and has been implicated as a potential environmental risk factor for neurodegenerative diseases. Studies in model organisms like Drosophila have shown that dietary intake of BMAA can lead to reduced lifespan, locomotor deficits, and impaired learning and memory.

Proposed Mechanisms of Neurotoxicity

The neurotoxic effects of BMAA are thought to be mediated through several mechanisms:

  • Excitotoxicity: BMAA can act as an agonist at glutamate receptors, particularly NMDA and AMPA/kainate receptors. Over-activation of these receptors leads to an excessive influx of calcium ions into neurons, triggering a cascade of events that result in neuronal cell death.

  • Protein Misfolding and Aggregation: There is some evidence to suggest that BMAA may be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation, a hallmark of many neurodegenerative diseases.

  • Oxidative Stress: BMAA exposure has been associated with increased oxidative stress in neuronal cells, which can damage cellular components and contribute to neurodegeneration.

Further research is needed to fully elucidate the role of BMAA and other N-aryl-β-alanine derivatives in the pathogenesis of neurodegenerative diseases.

Synthetic Methodologies: Building the Molecular Framework

The synthesis of N-aryl-β-alanine derivatives is typically straightforward, with several established methods available.

Michael Addition

The most common method for synthesizing N-aryl-β-alanines is the Michael addition of an aromatic amine to an α,β-unsaturated carboxylic acid, such as acrylic acid, or its ester or nitrile derivatives. The reaction with the free acid often proceeds without the need for a catalyst, as the acid itself can catalyze the reaction. [1]

synthesis_michael_addition Aromatic Amine Aromatic Amine N-aryl-β-alanine N-aryl-β-alanine Aromatic Amine->N-aryl-β-alanine α,β-Unsaturated Acid α,β-Unsaturated Acid α,β-Unsaturated Acid->N-aryl-β-alanine +

Caption: General scheme for the synthesis of N-aryl-β-alanines via Michael addition.

Other Synthetic Routes

Other methods for synthesizing N-aryl-β-alanine derivatives include the reaction of aromatic amines with β-propiolactone and the reductive amination of β-keto esters followed by hydrolysis. These alternative routes can be useful for accessing derivatives with specific substitution patterns that may not be readily available through the Michael addition.

Future Perspectives and Conclusion

N-aryl-β-alanine derivatives have demonstrated significant potential as a versatile scaffold for the development of novel therapeutic agents. Their applications in oncology and infectious diseases are particularly promising, with several derivatives showing potent in vitro activity. The exploration of their role in neurodegenerative diseases, while more nascent, highlights the diverse biological activities of this class of compounds.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates need to be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of N-aryl-β-alanine derivatives will be essential for identifying new lead compounds with improved potency and selectivity.

References

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. [Link]

  • Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. ResearchGate. [Link]

  • Evaluation of anticancer activity of N-aryl-β-alanine derivatives 58 and 66 in glioblastoma and breast cancer. ResearchGate. [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. ResearchGate. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

  • Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • Evaluation of anticancer activity of N-aryl-β-alanine derivatives 58 and 66 in glioblastoma and breast cancer. ResearchGate. [Link]

  • Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. LSMU CRIS. [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

  • Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

Sources

Methodological & Application

Application Note: Suzuki Cross-Coupling of N-Aryl Imine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Labile Substrates and Imidoyl Chloride Scaffolds

Executive Summary

N-aryl imines (Schiff bases) represent a privileged pharmacophore in drug discovery, yet their incorporation into Suzuki-Miyaura cross-coupling workflows presents a dichotomy of stability and reactivity. The C=N bond is susceptible to hydrolysis under the aqueous basic conditions typical of Suzuki coupling, and the nitrogen atom can competitively coordinate to the Palladium center, poisoning the catalyst.

This guide provides two distinct, high-fidelity protocols:

  • Imine Preservation: Coupling of halogenated N-aryl imines without hydrolyzing the sensitive C=N bond.

  • Imine Synthesis: The "Imidoyl-Suzuki" coupling of N-aryl imidoyl chlorides to generate the imine scaffold via C-C bond formation.

The Chemical Challenge: Hydrolysis vs. Coordination[1]

The success of coupling N-aryl imine derivatives hinges on managing two failure modes:

  • Hydrolytic Instability: Standard Suzuki conditions utilize aqueous bases (e.g.,

    
    /
    
    
    
    ). For imines, this equilibrium favors the reversion to the parent aldehyde and aniline, destroying the substrate before coupling occurs.
  • Catalyst Poisoning: The

    
     nitrogen of the imine is a competent 
    
    
    
    -donor. In the absence of sterically bulky ligands on the metal, the substrate may bind to Pd(II), arresting the catalytic cycle.
Mechanistic Pathway & Interference Points

The following diagram illustrates the standard catalytic cycle and the specific deviation points caused by imine substrates.

SuzukiImine Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X (Imine Substrate) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Poison FAILURE MODE A: N-Coordination (Catalyst Arrest) OxAdd->Poison Low Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim Hydrolysis FAILURE MODE B: Hydrolysis of Imine (Substrate Loss) TransMet->Hydrolysis Aqueous Base (OH-) RedElim->Pd0

Figure 1: The Suzuki catalytic cycle highlighting critical failure modes for imine substrates: N-coordination (poisoning) and hydrolytic cleavage.

Protocol A: Coupling of Halogenated N-Aryl Imines (Imine Preservation)

Objective: Cross-couple an aryl halide bearing an intact imine group. Strategy: Use of anhydrous bases and bulky phosphine ligands .

The use of aqueous base must be strictly avoided. We utilize Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF) , which function as soluble/insoluble bases in organic media without introducing water. Bulky ligands (e.g., XPhos) prevent the imine nitrogen from binding to the Pd center.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Bromo- or Chloro-substituted N-aryl imine (1.0 equiv).

  • Boron Source: Aryl boronic acid pinacol ester (Bpin) (1.2 – 1.5 equiv). Note: Esters are preferred over acids to minimize water generation.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd(dppf)Cl₂·CH₂Cl₂ (for less sensitive substrates).

  • Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv) OR CsF (2.5 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • Halogenated Imine substrate.[1]

    • Aryl Bpin ester.[2]

    • Pd precatalyst and Ligand (e.g., Pd(OAc)₂/XPhos).[3]

    • Anhydrous Base (TMSOK is highly hygroscopic; handle in a glovebox or rapid flow of inert gas).

  • Solvent Addition: Add anhydrous Toluene via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes.

  • Reaction: Seal the vessel.

    • For TMSOK: Stir at Room Temperature (25 °C) for 1–4 hours. TMSOK is highly active and often allows ambient temperature coupling.

    • For CsF: Heat to 80–100 °C for 6–12 hours.

  • Work-up (Critical):

    • Do NOT perform a standard acidic wash.

    • Filter the mixture through a pad of Celite/Silica to remove Pd residues.

    • Rinse with anhydrous ether or EtOAc.

    • Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel. Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidity and prevent on-column hydrolysis.

Protocol B: Synthesis via Imidoyl Chlorides (The "Imidoyl-Suzuki")

Objective: Synthesize the imine scaffold by coupling an N-aryl imidoyl chloride with an aryl boronic acid. Mechanism: The oxidative addition occurs at the C-Cl bond of the imidoyl chloride, followed by transmetallation to form the C-C bond at the imine carbon.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: N-aryl imidoyl chloride (prepared from amide + SOCl₂/PCl₅).

  • Boron Source: Aryl boronic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) or Pd(PPh₃)₄ .

  • Base:

    
     (anhydrous, micronized) or 
    
    
    
    .
  • Solvent: Anhydrous THF or DME.

Step-by-Step Procedure
  • Preparation of Imidoyl Chloride (if not isolated):

    • Reflux the corresponding amide with SOCl₂ (thionyl chloride) for 2 hours.

    • Remove excess SOCl₂ under high vacuum (azeotrope with toluene). Use the crude residue immediately.

  • Coupling Reaction:

    • Dissolve the imidoyl chloride (1.0 equiv) in anhydrous THF (0.2 M).

    • Add the Aryl Boronic Acid (1.1 equiv).

    • Add Base: Anhydrous

      
       (2.0 equiv).
      
    • Add Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Execution: Heat the mixture to reflux (65 °C) under Argon for 5–16 hours.

  • Monitoring: Monitor by TLC/LCMS. The imidoyl chloride is highly reactive; ensure complete conversion to avoid hydrolysis during workup.

  • Work-up:

    • Quench with saturated

      
       (brief contact).
      
    • Extract rapidly with EtOAc.

    • Dry over

      
       and concentrate.
      
  • Purification: Neutral alumina or amine-treated silica gel chromatography is recommended to prevent hydrolysis of the newly formed ketimine.

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal conditions for your specific substrate.

OptimizationTree Start Start: Substrate Analysis Type Is the Imine the Coupling Site? Start->Type Imidoyl Yes (Imidoyl Chloride) Type->Imidoyl Yes ArylHalide No (Imine is a functional group) Type->ArylHalide No CondB Use Protocol B: Pd(PPh3)4, K3PO4 (anh), THF Imidoyl->CondB Sterics Is the Imine N Sterically Hindered? ArylHalide->Sterics YesSteric Yes (e.g., ortho-subs) Sterics->YesSteric Yes NoSteric No (Open coordination site) Sterics->NoSteric No CondA1 Standard Anhydrous: CsF, Dioxane, 90°C YesSteric->CondA1 CondA2 High Sensitivity Protocol: TMSOK, Toluene, RT Ligand: XPhos/SPhos NoSteric->CondA2

Figure 2: Decision matrix for selecting reaction conditions based on substrate topology and steric environment.

Data Summary: Base & Ligand Effects[1][5][9]
VariableRecommendationRationale
Base TMSOK (KOTMS)Soluble in toluene; enables anhydrous, room-temp coupling. Prevents hydrolysis.[4]
Base CsF "Anhydrous" source of fluoride; activates boronic esters without generating bulk water.
Ligand XPhos / SPhos Biaryl dialkylphosphines. Extremely bulky; prevents imine N-coordination to Pd.
Ligand IPr (NHC) N-Heterocyclic Carbene.[2][5][6] High activity for aryl chlorides; thermally stable.
Solvent Toluene Non-polar; minimizes solubility of any trace water; compatible with TMSOK.

References

  • Denmark, S. E., & Smith, R. C. (2005). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling Protocol with Potassium Trimethylsilanolate (TMSOK).

  • Kassel, J. A., & Denmark, S. E. (2021).[3][7] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.

  • Nanchen, S., & Pfaltz, A. (2004). Synthesis of N-Aryl Imines via Suzuki Coupling of Imidoyl Chlorides.

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (Guidance on XPhos/SPhos usage).

Sources

HPLC and LC-MS techniques for analyzing Ethyl N-(4-bromophenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Ethyl N-(4-bromophenyl)alaninate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides comprehensive, field-proven methodologies for the robust analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis. We move beyond standard templates to deliver a nuanced approach grounded in the physicochemical properties of the analyte. This document details optimized protocols for both quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and for high-sensitivity, high-specificity analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind critical experimental choices—from mobile phase composition and column chemistry to ionization techniques and fragmentation analysis—is elucidated to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt them to their unique analytical challenges.

Introduction: The Analytical Significance of this compound

This compound is a substituted amino acid ester. Its structure, featuring a brominated aromatic ring, makes it a valuable chiral building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).[1] The presence of the 4-bromophenyl moiety is critical to its synthetic utility but also presents unique characteristics that must be leveraged for effective analytical separation and detection.

The core analytical challenges involve ensuring accurate quantification, verifying identity, and detecting potential impurities from the synthesis process. The methods described herein are designed to be selective, sensitive, and robust, forming a self-validating system for quality control and research applications. The aromatic ring provides a strong chromophore for UV detection, making HPLC-UV a straightforward and reliable technique for quantification.[2] For unequivocal identification and trace-level analysis, the distinct isotopic signature of the bromine atom provides a powerful confirmation tool in mass spectrometry.[3][4]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The objective of this HPLC method is to achieve a sharp, symmetrical peak for this compound, well-resolved from any process impurities or degradation products. Reversed-phase chromatography is the modality of choice due to the compound's moderate polarity.

The "Why": Rationale for Method Parameters
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the gold standard for separating moderately polar to non-polar aromatic compounds. Its hydrophobic nature provides strong retention for the phenyl ring of the analyte. For halogenated aromatics, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity based on π-π interactions, which can be advantageous if closely related impurities are present.[5] However, for routine analysis, a high-quality, end-capped C18 column provides excellent performance and durability.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid (0.1% formic acid) to the mobile phase is crucial. It serves two purposes: 1) it protonates the secondary amine on the alanine moiety, preventing interaction with residual silanol groups on the silica backbone and thus ensuring sharp, symmetrical peak shapes, and 2) it provides a source of protons, which is beneficial for subsequent transition to an LC-MS method.[6]

  • Detection: The bromophenyl group contains a π-electron system that absorbs UV light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (typically around 254 nm for aromatic systems) and for peak purity analysis.[2]

Detailed HPLC Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to prepare a working standard of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Waters SunFire)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Elution 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% B (Re-equilibration)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and High-Sensitivity Analysis

LC-MS is the definitive technique for confirming the identity of this compound and for detecting it at very low levels. The key to a successful LC-MS method is leveraging the unique structural features of the molecule, particularly its isotopic pattern and fragmentation behavior.

The "Why": Rationale for MS Parameters
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The secondary amine in the analyte's structure is a basic site that readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion for detection.

  • Mass Analysis:

    • Full Scan: A full scan analysis (e.g., m/z 100-500) is used to identify the protonated molecular ion ([M+H]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), any bromine-containing ion will appear as a pair of peaks (an "M" and "M+2" peak) separated by approximately 2 m/z units, with nearly equal intensity.[3][7] This isotopic doublet is a highly specific confirmation of the presence of a single bromine atom. For this compound (C₁₁H₁₅BrNO₂), the expected monoisotopic mass is ~272.03 Da. Therefore, we expect to see [M+H]⁺ ions at m/z 272.0 (for ⁷⁹Br) and m/z 274.0 (for ⁸¹Br).

    • Tandem MS (MS/MS): For ultimate confirmation and for developing a quantitative Multiple Reaction Monitoring (MRM) assay, MS/MS is employed. The [M+H]⁺ ions are isolated and fragmented via collision-induced dissociation (CID). The cleavage of the ester bond or other characteristic fragmentations provides structural information and highly specific transitions for quantification.[8] A common fragmentation would be the loss of the ethyl group (-C₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅).

Detailed LC-MS Protocol

LC Conditions: The HPLC method described in section 2.2 is directly compatible with LC-MS analysis. The use of formic acid as a mobile phase modifier is ideal for ESI.[9]

MS Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6470, Sciex 5500) or High-Resolution MS (e.g., Thermo Orbitrap, Waters TOF)
Ionization Source Electrospray Ionization (ESI)
Ion Polarity Positive
Capillary Voltage 3500 V
Drying Gas Temp. 300 °C
Drying Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Full Scan Range m/z 100 - 500
MS/MS (MRM) Transitions To be determined by infusion of standardPrecursor Ions (Q1): m/z 272.0, 274.0 Example Product Ions (Q3): Loss of ethoxycarbonyl group, leading to fragments around m/z 199/201.

Data Analysis and Interpretation:

  • Confirmation of Identity: Extract the ion chromatograms for m/z 272.0 and 274.0. The two peaks should co-elute at the same retention time as the UV peak and have a ~1:1 intensity ratio.

  • Structural Verification: Analyze the MS/MS spectrum. The observed fragment ions should correspond to logical losses from the precursor ion structure.

Fragmentation Pathway Diagram:

Fragmentation_Pathway cluster_frags Primary Fragments Parent [M+H]⁺ m/z 272.0 / 274.0 (this compound + H⁺) Frag1 [M+H - C₂H₄O₂]⁺ m/z 198.0 / 200.0 (Loss of Ethyl Formate) Parent->Frag1 CID Frag2 [4-bromoaniline + H]⁺ m/z 172.0 / 174.0 Parent->Frag2 CID

Caption: Proposed ESI+ fragmentation pathway for this compound.

Method Validation and Trustworthiness

To ensure that these protocols produce reliable and accurate data, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by well-resolved peaks in HPLC and specific MRM transitions in LC-MS.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in a given range. A calibration curve with a correlation coefficient (R²) of ≥0.995 is typically required.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[11]

By systematically evaluating these parameters, the trustworthiness of the analytical data is established, making it suitable for regulatory submissions and critical decision-making in drug development.

References

  • Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

  • Acta Scientiarum Polonorum, Technologia Alimentaria. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

  • ResearchGate. (2012). Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • Chromatography Mound. (2025). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Available at: [Link]

  • International Journal of Pharmaceutical Compounding. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Available at: [Link]

  • PubMed. (2001). An improved synthesis of chiral alpha-(4-bromobenzyl)alanine ethyl ester and its application to the synthesis of LFA-1 antagonist BIRT-377. Available at: [Link]

  • PubChem. (n.d.). Ethyl N-(4-chlorophenyl)alaninate. Available at: [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

  • ScienceDirect. (n.d.). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Available at: [Link]

  • European Pharmaceutical Review. (2022). Green HPLC method enables antipsychotic determination. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate. Available at: [Link]

  • Semantic Scholar. (n.d.). Hyphenated LC-ICP-MS/ESI-MS Identification of Halogenated Metabolites in South African Marine Ascidian Extracts. Available at: [Link]

  • Thieme. (n.d.). Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine ethyl ester. Available at: [Link]

  • MDPI. (2012). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Four-Component One-Pot Reaction for Synthesizing Highly Substituted Pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrroles and Multicomponent Reactions

The pyrrole nucleus is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This five-membered nitrogen-containing heterocycle is a privileged scaffold, forming the core of blockbuster drugs such as Atorvastatin (Lipitor) for cholesterol management and Sunitinib (Sutent) for cancer therapy.[3] Its prevalence in vital biological molecules, including heme, chlorophyll, and vitamin B12, underscores its fundamental role in biological systems.[2][4] Consequently, the development of efficient and versatile methods for synthesizing functionalized pyrroles is of paramount importance to the drug discovery pipeline.[5][6]

Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as low overall yields, significant solvent and reagent waste, and laborious purification of intermediates. Multicomponent Reactions (MCRs) offer an elegant and powerful solution to these challenges.[7][8] By combining three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants, MCRs epitomize the principles of green and efficient chemistry.[4][8] This one-pot approach enhances atom economy, reduces waste, and provides rapid access to molecular diversity from simple, readily available precursors.[7]

This guide details a robust and widely applicable four-component, one-pot protocol for the synthesis of highly substituted pyrrole derivatives, a strategy that has become a mainstay for building complex molecular libraries.

Reaction Principle: A Cascade Towards Aromaticity

The featured protocol is a tandem reaction that leverages the sequential formation of C-C and C-N bonds to construct the pyrrole ring. A common and highly effective variant involves the reaction of an aldehyde , a primary amine , a 1,3-dicarbonyl compound , and a nitroalkane .[9][10] The reaction proceeds through a cascade of well-established organic transformations, culminating in the formation of the aromatic pyrrole core.

The general mechanistic pathway can be understood as follows:

  • Knoevenagel Condensation: The reaction often initiates with the base- or acid-catalyzed condensation of the aldehyde and the nitroalkane to form a reactive nitroalkene intermediate.

  • Michael Addition: The 1,3-dicarbonyl compound, acting as a soft nucleophile, undergoes a Michael-type conjugate addition to the electron-deficient nitroalkene. This key step assembles the 1,4-dicarbonyl-like backbone required for cyclization.

  • Paal-Knorr Cyclization: The primary amine condenses with one of the carbonyl groups of the 1,4-dicarbonyl intermediate to form an enamine. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the remaining carbonyl group.

  • Aromatization: The resulting cyclic intermediate undergoes dehydration and elimination of the nitro group (often as nitrous acid, which may be neutralized or decomposed under the reaction conditions) to yield the stable, aromatic pyrrole ring. This final step is the thermodynamic driving force for the overall transformation.[1][7][11]

Reaction_Mechanism Reactants Aldehyde + Nitroalkane + 1,3-Dicarbonyl + Amine Nitroalkene Nitroalkene Intermediate Reactants->Nitroalkene Knoevenagel Condensation Michael_Adduct Michael Adduct (1,4-Dicarbonyl Precursor) Nitroalkene->Michael_Adduct Michael Addition Cyclic_Intermediate Cyclic Hemiaminal/ Enamine Intermediate Michael_Adduct->Cyclic_Intermediate Paal-Knorr Cyclization Product Substituted Pyrrole Cyclic_Intermediate->Product Dehydration & Aromatization

Caption: Proposed mechanistic pathway for the four-component synthesis of pyrroles.

Detailed Experimental Protocol: Zinc Triflate-Catalyzed Synthesis

This protocol describes an efficient synthesis of a polysubstituted pyrrole using zinc triflate as a mild and effective Lewis acid catalyst. Zinc triflate is particularly advantageous due to its tolerance of a wide range of functional groups and its effectiveness in moderate concentrations.

Materials and Equipment
  • Reagents:

    • Arylamine (e.g., Aniline, 1.0 mmol, 1.0 eq)

    • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)

    • 1,3-Dicarbonyl (e.g., Acetylacetone, 1.0 mmol, 1.0 eq)

    • Nitroalkane (e.g., Nitromethane, 2.0 mmol, 2.0 eq)

    • Zinc Triflate (Zn(OTf)₂), 10 mol%

    • Solvent (e.g., Ethanol, 3-5 mL)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate Solution (for work-up)

    • Brine (for work-up)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

    • Silica Gel (for chromatography)

  • Equipment:

    • Round-bottom flask or pressure tube

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates and chamber

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Assembly (Amine, Aldehyde, Dicarbonyl, Nitroalkane, Catalyst, Solvent) B 2. Reaction (Heat to 70-80 °C, 3-6 h) A->B C 3. Monitoring (TLC Analysis) B->C Periodically C->B Reaction Incomplete D 4. Work-up (Quench, Extract, Wash, Dry) C->D Reaction Complete E 5. Purification (Solvent Evaporation, Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for the one-pot pyrrole synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask or a sealable pressure tube equipped with a magnetic stir bar, add the arylamine (1.0 mmol), aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), nitromethane (2.0 mmol), and zinc triflate (10 mol%).

    • Scientist's Note: The order of addition is generally not critical, but adding the solid components first can be convenient. Using a slight excess of nitromethane can help drive the initial Knoevenagel condensation forward.

  • Solvent Addition: Add ethanol (3-5 mL) to the flask. The volume should be sufficient to dissolve or suspend the reactants effectively.

  • Reaction Conditions: Attach a reflux condenser (if using an open flask) or seal the pressure tube. Place the reaction vessel in a preheated oil bath at 70-80 °C. Stir the mixture vigorously.

    • Scientist's Note: A sealed tube can be beneficial for preventing the loss of volatile components like nitromethane and may lead to faster reaction times. The optimal temperature may vary depending on the specific substrates used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the crude reaction mixture against the starting materials. The reaction is complete when the limiting starting material spot (typically the aldehyde or amine) has been consumed. This typically takes 3-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

    • a. Transfer the mixture to a separatory funnel containing ethyl acetate (20 mL).

    • b. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

    • Scientist's Note: The bicarbonate wash is crucial for neutralizing the acidic catalyst and any acidic byproducts, which aids in purification and prevents potential product degradation.

    • c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increases in polarity.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the structure and confirm the purity of the synthesized pyrrole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Substrate Scope and Versatility

The power of this four-component reaction lies in its broad applicability. By varying each of the four starting materials, a vast library of structurally diverse pyrroles can be generated.

ComponentExample VariationsExpected Outcome
Amine Anilines (electron-donating/withdrawing), Benzylamines, Aliphatic aminesGenerally high yields. Electron-rich anilines may react faster.
Aldehyde Aromatic (benzaldehyde, substituted benzaldehydes), Heteroaromatic, AliphaticAromatic aldehydes are typically robust. Aliphatic aldehydes can sometimes lead to side reactions but are often viable.
1,3-Dicarbonyl Acetylacetone, Ethyl acetoacetate, Dibenzoylmethane, Cyclic 1,3-diketonesThe choice of dicarbonyl dictates the substituents at positions 3 and 4 of the pyrrole ring.
Nitroalkane Nitromethane, Nitroethane, NitropropaneDetermines the substituent at position 5. Nitromethane is most common, leading to an unsubstituted C5 position after elimination.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Reaction temperature too low. 3. Sterically hindered substrates.1. Use fresh, anhydrous catalyst. Consider screening other Lewis or Brønsted acids (e.g., FeCl₃, I₂). 2. Increase the reaction temperature in 10 °C increments. 3. Increase reaction time or catalyst loading.
Formation of Dark Tar/Polymerization 1. Reaction temperature is too high. 2. Pyrrole product is unstable under acidic conditions.1. Reduce the reaction temperature. 2. Ensure the work-up is performed promptly after the reaction is complete. Neutralize with bicarbonate solution as soon as possible.[12]
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivation of the catalyst by water.1. Continue heating and monitor by TLC until starting materials are consumed. 2. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.
Furan Byproduct Detected 1. Strongly acidic conditions favoring an alternative cyclization pathway of the 1,4-dicarbonyl intermediate.1. This is more common in classical Paal-Knorr syntheses. Using a milder Lewis acid like Zn(OTf)₂ typically minimizes this. Ensure pH is not excessively low.[12]

Safety and Handling

  • General Precautions: This procedure must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Chemical Hazards:

    • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames.

    • Reagents: Many amines and aldehydes are toxic and/or irritants. Avoid inhalation and skin contact. Nitromethane is flammable and toxic.

    • Catalyst: While zinc triflate is relatively benign, some Lewis acids can be corrosive and moisture-sensitive. Handle with care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste as required.[15]

Conclusion

The four-component, one-pot synthesis of pyrroles is a highly efficient, atom-economical, and versatile strategy for creating densely functionalized heterocyclic compounds. Its operational simplicity and the ability to generate significant molecular complexity from readily available starting materials make it an invaluable tool for researchers in medicinal chemistry and drug discovery. By understanding the underlying mechanism and optimizing the reaction parameters, scientists can rapidly assemble libraries of novel pyrrole derivatives for biological screening and the development of next-generation therapeutics.

References

  • Azizian, J., Karimi, A. R., Arefrad, H., Mohammadi, A. A., & Mohammadizadeh, M. R. (2003). A novel one-pot, four component synthesis of some densely functionalized pyrroles. Vertex AI Search.
  • Banu, B. R., & Kumar, R. S. (2021). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic Chemistry: An Indian Journal.
  • Gadekar, S. P., et al. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Anary-Abbasinejad, M., et al. (2007). One-pot synthesis of some polyfunctionalized pyrroles. ResearchGate. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][16]diazepine Fragment. ResearchGate. Available at: [Link]

  • Romo, D., et al. (2004). Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Organic Letters. Available at: [Link]

  • Azizian, J., et al. (2003). A novel one-pot, four component synthesis of some densely functionalized pyrroles. Ovid. Available at: [Link]

  • Zolfigol, M. A., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. E-Journal of Chemistry. Available at: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, A. (2018). Recent Advances in the Synthesis of Pyrroles. SciSpace. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][16]diazepine Fragment. The Journal of Organic Chemistry. Available at: [Link]

  • Mititelu, M., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

  • Kumar, A., & Kumar, A. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. Available at: [Link]

  • Jain, R., & Sharma, A. (2016). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

  • Mondal, A., & Laha, J. K. (2021). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Chemical Communications. Available at: [Link]

  • Meshram, H. M., et al. (2013). Catalyst-Free Four-Component Protocol for the Synthesis of Substituted Pyrroles under Reusable Reaction Media. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Johnson, J. B., & O'Brien, E. M. (2012). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. PMC. Available at: [Link]

  • de la Torre, M. C., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Available at: [Link]

  • Buchwald, S. L., et al. (2016). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. Available at: [Link]

  • Kumar, A., et al. (2012). Access to Indole- And Pyrrole-Fused Diketopiperazines via Tandem Ugi-4CR/Intramolecular Cyclization and Its Regioselective Ring-Opening by Intermolecular Transamidation. The Journal of Organic Chemistry. Available at: [Link]

  • Zepeda, G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • Kamal, A., & Ramana, A. V. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2023). Modular Synthesis of Tetrasubstituted Pyrroles through a Four-Component Cyclization Strategy Using Ammonium Salt as the Nitrogen Source. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

  • Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]

  • Menéndez, J. C., & Villacampa, M. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • Sharma, A., & Kumar, V. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available at: [Link]

  • Grokipedia. (n.d.). Van Leusen reaction. Grokipedia. Available at: [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Available at: [Link]

  • Krasavin, M. (2025). The Synthesis of Pyrroles from Nitroolefins. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

  • Arndtsen, B., Cyr, D., & Martin, N. (2007). Four-Component Synthesis of Highly Substituted Pyrroles. Sci-Hub. Available at: [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]

  • Khan, I., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC. Available at: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. (2020). Safety. Chemistry LibreTexts. Available at: [Link]

Sources

Modern Copper-Catalyzed Amination: A Practical Guide to Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aniline derivatives is a cornerstone of medicinal chemistry, serving as the core scaffold for kinase inhibitors, GPCR ligands, and various CNS agents. While Palladium-catalyzed Buchwald-Hartwig amination is the historical gold standard, Copper-catalyzed amination has experienced a renaissance, driven by the discovery of accelerating ligands (e.g., oxalic diamides, amino acids).

This guide provides a rigorous, field-tested framework for implementing modern Copper catalysis. Unlike the harsh conditions of the classical Ullmann reaction (>200°C, Cu bronze), modern protocols operate at mild temperatures (40–100°C) with broad functional group tolerance. This document prioritizes the Modified Ullmann-Ma reaction for aryl halides and the Chan-Lam coupling for aryl boronic acids.

Mechanistic Foundation & Ligand Design

Understanding the catalytic cycle is prerequisite to troubleshooting. The modern consensus for the modified Ullmann reaction involves a Cu(I)/Cu(III) cycle, distinct from the radical mechanisms often associated with older protocols.

The "Ligand Effect"

Naked Cu(I) salts are unstable; they readily disproportionate to Cu(0) and Cu(II) or form unreactive aggregates. The role of the ligand (L) is threefold:

  • Stabilization: Prevents Cu(I) precipitation.

  • Solubilization: Pulls the inorganic copper salt into the organic phase.

  • Activation: Increases the electron density on the metal center, facilitating the rate-limiting oxidative addition step.

Mechanistic Pathway (Modified Ullmann)

UllmannCycle PreCat Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu(I)] PreCat->Active Base / Solvent OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] Active->OxAdd + Ar-X (Rate Limiting) Amido Amido Complex [L-Cu(III)(Ar)(NHR)] OxAdd->Amido + Amine / Base - HX Amido->Active Reductive Elimination Product Product Release (Ar-NHR) Amido->Product

Figure 1: The catalytic cycle for Ligand-Promoted Ullmann Amination. Note that Oxidative Addition is generally the rate-determining step for aryl chlorides and bromides.

Critical Parameter Optimization

Success in Cu-catalysis relies on the correct pairing of Ligand, Base, and Solvent.

Ligand Selection Matrix

Choose the ligand based on your substrate's steric and electronic profile.

Ligand ClassSpecific LigandBest For...Key Reference
Oxalic Diamides BTMPO (Bis(2,4,6-trimethylphenyl)oxalamide)Aryl Chlorides , unactivated Bromides. High turnover.[1][2]Ma et al. [1]
Amino Acids L-Proline / N,N-DimethylglycineAryl Iodides/Bromides . Cost-effective, green chemistry.Ma et al. [2]
Diamines DMEDA / trans-1,2-cyclohexanediamineAmides/Amidations . Buchwald protocols.Buchwald et al. [3]
Diols Ethylene Glycol Aryl Iodides in isopropanol (Air tolerant).Buchwald et al. [4]
The Base/Solvent "Solubility Match"
  • Inorganic Bases (K₃PO₄, Cs₂CO₃): Must be finely ground. Use in polar aprotic solvents (DMSO, DMF) to ensure partial solubility.

  • Organic Bases (DBU, TMG): Use in non-polar solvents (Toluene, Dioxane). Note: Organic bases often inhibit Cu-catalysis by coordinating too strongly to the metal.

  • Recommendation: Start with K₃PO₄ in DMSO .[1][3][4] This combination provides the optimal balance of basicity and solubility for the Ma-type oxalic diamide system.

Master Protocol A: Modified Ullmann-Ma Amination

Target: Coupling of Aryl Bromides/Chlorides with Primary/Secondary Amines. System: CuI / Oxalic Diamide / K₃PO₄ / DMSO.[1][3][4]

Reagents & Setup
  • Catalyst: CuI (99.999% trace metals basis recommended to exclude Pd effects).

  • Ligand: BTMPO (or N,N'-bis(2,6-dimethylphenyl)oxalamide).

  • Solvent: Anhydrous DMSO (degassed).

  • Atmosphere: Argon or Nitrogen (Strict).

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active N₂ flow, add CuI (10 mol%), Ligand (20 mol%), finely ground K₃PO₄ (2.0 equiv), and Aryl Halide (1.0 equiv, if solid) to a screw-cap reaction vial.

  • Solvation: Add anhydrous DMSO (concentration 0.5 – 1.0 M).

  • Pre-Stir (The "Complexation" Step): Stir at RT for 5-10 minutes. Self-Validation: The solution should turn from a suspension to a homogeneous or fine slurry, often changing color (light yellow/greenish) indicating L-Cu complex formation.

  • Add Amine: Add the amine coupling partner (1.2 – 1.5 equiv). If liquid, add via syringe.

  • Reaction: Seal the vial tightly. Heat to 80–100°C (for Bromides) or 110–120°C (for Chlorides).

  • Monitoring: Monitor by HPLC/UPLC at 4 hours. Note: Cu-catalysis often has an induction period. Do not abort if <10% conversion at 1 hour.

  • Workup: Dilute with EtOAc. Wash 3x with Water (crucial to remove DMSO). Wash 1x with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: Amines often streak; add 1% Et₃N to the eluent.

Master Protocol B: Chan-Lam Oxidative Coupling

Target: Coupling of Aryl Boronic Acids with Amines (Anilines/NH-heterocycles). System: Cu(OAc)₂ / Pyridine / Air.[5][6][7] Advantage: Runs at RT, open to air.[5][6] Ideal for substrates sensitive to high heat.

Step-by-Step Procedure
  • Charge: To a flask open to air, add Aryl Boronic Acid (2.0 equiv), Amine (1.0 equiv), and Cu(OAc)₂ (1.0 equiv - Note: Stoichiometric Cu is often more reliable than catalytic for difficult substrates).

  • Solvent: Add DCM or DCE (0.1 M).

  • Base: Add Pyridine (2.0 equiv) or Et₃N.

  • Oxidant: Add 4Å Molecular Sieves (crucial for water scavenging). Stir vigorously open to air (or with an O₂ balloon for faster rates).

  • Validation: The reaction mixture usually turns deep blue/green (characteristic of Cu(II)-amine species). If it turns yellow/red (Cu(I)), oxidation is insufficient; increase O₂ sparging.

  • Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify.

Experimental Workflow & Decision Logic

Workflow Start Start: Target Aniline CheckSub Substrate Check Start->CheckSub Halide Aryl Halide (I, Br, Cl) CheckSub->Halide Available Boronic Aryl Boronic Acid CheckSub->Boronic Available Ullmann Protocol A: Ullmann-Ma (CuI/Ligand/Base/Heat) Halide->Ullmann ChanLam Protocol B: Chan-Lam (Cu(OAc)2/Air/RT) Boronic->ChanLam UllmannOpt Optimize: Switch Ligand (BTMPO vs Proline) Switch Base (Cs2CO3 vs K3PO4) Ullmann->UllmannOpt Low Yield (<30%) Output Purification & Isolation Ullmann->Output Success UllmannOpt->Ullmann ChanLam->Output

Figure 2: Decision tree for selecting the appropriate copper-mediated protocol based on substrate availability and stability.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Reaction stalls at ~20% Catalyst DeactivationAdd a second portion of CuI/Ligand (5 mol%) after 4 hours.
Blue/Green color in Ullmann Oxidation to Cu(II)CRITICAL FAILURE. Oxygen ingress. Repeat with stricter degassing and inert atmosphere.
Precipitate forms immediately Solubility IssueSwitch solvent to DMF or NMP. Ensure Base is finely milled.
Low conversion of Aryl Chloride Insufficient ActivationSwitch Ligand to Oxalic Diamide (BTMPO) . Increase Temp to 120°C.
Protodeboronation (Chan-Lam) Water contaminationAdd activated 4Å Molecular Sieves. Use anhydrous solvent.

References

  • Zhou, W., et al. (2015).[1][2] "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society.[1]

  • Ma, D., et al. (2003). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of Organic Chemistry.

  • Klapars, A., et al. (2002).[8] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides."[4][9] Journal of the American Chemical Society.[1]

  • Kwong, F. Y., et al. (2002).[8] "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere."[8] Organic Letters.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket: Low Yield in Bromoarene Coupling Assigned Specialist: Senior Application Scientist

Diagnostic Overview

Welcome to the optimization center. Low yields in Suzuki coupling are rarely random; they are symptomatic of specific mechanistic failures. Before adjusting parameters, we must diagnose where the cycle is breaking.

Use the visual logic tree below to identify your specific failure mode.

Workflow: The Troubleshooting Decision Tree

SuzukiTroubleshoot Start START: Reaction Analysis ColorCheck Observation: Reaction Color? Start->ColorCheck BlackPrecip Black Precipitate (Pd Black) ColorCheck->BlackPrecip Immediate ClearBrown Clear/Brown/Yellow (Homogeneous) ColorCheck->ClearBrown Stable Diag_Ligand DIAGNOSIS: Catalyst Deactivation (Ligand Dissociation) BlackPrecip->Diag_Ligand TLC_Check TLC/LCMS Status? ClearBrown->TLC_Check SM_Remains Bromoarene Remains Boronic Acid GONE TLC_Check->SM_Remains Ar-B(OH)2 Vanished SM_Gone Bromoarene Consumed Wrong Product TLC_Check->SM_Gone Biaryl Dimer Found No_Rxn Both SMs Remain TLC_Check->No_Rxn Stalled Diag_Proto DIAGNOSIS: Protodeboronation (Transmetallation Failure) SM_Remains->Diag_Proto Diag_Homo DIAGNOSIS: Oxidative Homocoupling (Oxygen Leak) SM_Gone->Diag_Homo Diag_OA DIAGNOSIS: Oxidative Addition Failure (Sterics/Electronics) No_Rxn->Diag_OA

Figure 1: Diagnostic logic tree for identifying the root cause of low yields based on visual and chromatographic evidence.

Tier 1: Catalyst Deactivation (The "Black Box" Issue)

Symptom: The reaction mixture turns black and precipitates a fine powder (Palladium Black) shortly after heating. Yield is low; starting material remains.[1][2]

Root Cause: Ligand dissociation. The active catalytic species is a monomeric


. If the ligand (

) dissociates due to low concentration or poor binding affinity, the naked

atoms aggregate into inactive metallic palladium nanoparticles (Pd black). Once this happens, the reaction stops dead.

Corrective Protocol:

  • Switch to Precatalysts: Stop using

    
     or 
    
    
    
    + Ligand manually. These often suffer from induction periods or variable quality.
    • Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active

      
       species at a controlled rate upon base activation.
      
  • Increase Ligand/Pd Ratio: If mixing manually, use a ligand:metal ratio of 2:1 or 4:1 (monodentate) to shift the equilibrium toward the active complex.

Tier 2: The Transmetallation Bottleneck

Symptom: Bromoarene is unreacted, but the Boronic Acid has disappeared from the LCMS/TLC. Root Cause: Protodeboronation .[2][3][4] This is the most common failure mode in Suzuki coupling. Under basic, aqueous conditions, the boronic acid (


) is hydrolyzed to the arene (

) faster than it can transmetallate to the Palladium center.

Mechanistic Insight: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) and polyfluorinated phenyl boronic acids are notoriously unstable.

Corrective Protocol:

VariableAdjustmentWhy?
Boron Source Switch to MIDA Boronates or Potassium Trifluoroborates (

)
.
These are "slow-release" reservoirs. They hydrolyze slowly, keeping the standing concentration of unstable

low, matching the transmetallation rate.
Base Switch from

to

or

.
Carbonates can be too basic/wet. Anhydrous Fluoride sources activate the boron without requiring high water concentrations.
Addition Slow Addition (Syringe Pump).Add the boronic acid solution over 1-2 hours. This prevents the "pool" of boronic acid from decomposing before the catalyst can use it.

Tier 3: Steric & Electronic Refusal

Symptom: Reaction is clean (no Pd black), boronic acid is stable, but conversion is <10%. Root Cause: Oxidative Addition (OA) or Reductive Elimination (RE) failure.

Scenario A: The Steric Wall (Ortho-substitution)

If your bromoarene has substituents at the ortho position (2,6-disubstituted), standard ligands (


) cannot accommodate the bulk.
  • Fix: Use SPhos or XPhos .[3][5][6] These biaryl phosphine ligands have a "dialkyl" backbone that is electron-rich (boosting OA) and bulky (boosting RE), but flexible enough to accommodate steric bulk.

Scenario B: The Electron-Rich Deactivation

If your bromoarene has strong electron-donating groups (e.g., 4-OMe, 4-NH2), the C-Br bond is electron-rich and reluctant to undergo oxidative addition to the electron-rich Pd(0).

  • Fix: Use extremely electron-rich ligands to increase the nucleophilicity of the Palladium center.

    • Ligand:

      
        (Tri-tert-butylphosphine) or 
      
      
      
      .
    • Precatalyst:

      
       Pd G4.
      

Optimization Matrix: Base & Solvent Selection

Do not randomly select solvents. Use this matrix to match conditions to your substrate.

Substrate ClassRecommended SolventRecommended BaseTemperatureNotes
Standard / Easy Toluene / Water (9:1)

or

80°CRobust, biphasic system.
Base Sensitive DME or Dioxane

60-100°CPhosphate is milder and highly effective for heteroaromatics.
Unstable Boronic Acid THF (Anhydrous)

or

Reflux"Anhydrous" conditions minimize protodeboronation.
Highly Hindered n-Butanol or Toluene

or

100-120°CStrong bases/high heat needed to force difficult couplings.
Green / Pharma 2-MeTHF or CPME

80°C2-MeTHF separates easily from water for workup.

Interactive FAQ

Q: My reaction turns black, but I'm using a Buchwald ligand. Why? A: You likely have Oxygen ingress.[2] Even robust ligands shed Pd in the presence of


, leading to homocoupling and Pd black formation.
  • Action: Degas solvents by sparging with Argon for 15 mins (not just sonication). Ensure your reaction vessel is sealed properly.[2][7]

Q: Can I use


 (Tetrakis) for everything? 
A:  No. Tetrakis is the "floppy disk" of palladium chemistry. It works for simple iodides/bromides but fails with chlorides, hindered substrates, or unstable boronic acids. It also generates 

which is hard to remove. Move to

(for stability) or XPhos Pd G4 (for reactivity).

Q: I see the "Homocoupled" dimer of my bromoarene. What happened? A: This is actually rare in Suzuki. You are likely seeing the homocoupling of the boronic acid (oxidative coupling) or a reductive dehalogenation.

  • Correction: If you truly see Ar-Ar (from Ar-Br), it suggests a disproportionation mechanism usually triggered by lack of Boron nucleophile. Add Boronic acid in excess (1.5 equiv).

Standardized High-Yield Protocol (The "Bulletproof" Method)

This protocol uses a Generation 4 Precatalyst to eliminate induction periods and maximize active species concentration.

Reagents:

  • Bromoarene (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base:

    
     (0.5 M in water, 2.0 equiv)
    
  • Solvent: THF or Dioxane (degassed)

Procedure:

  • Charge Solids: Add Bromoarene, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Atmosphere Exchange: Cap the vial (septum cap). Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed THF/Dioxane via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution via syringe.
    
    • Note: The biphasic mixture requires vigorous stirring (1000+ RPM).

  • Reaction: Heat to 60°C (or 80°C for hindered substrates) for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[8][9] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling.[10] Journal of the American Chemical Society, 132(34), 12048–12059. Link

Sources

Technical Support Center: Scaling Up the Synthesis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of halogenated anilines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this critical scale-up phase, with a focus on providing practical, field-proven insights grounded in chemical principles.

Section 1: Controlling Regioselectivity and Preventing Over-Halogenation

The high reactivity of the aniline ring, driven by the electron-donating amino group, makes it susceptible to over-halogenation and can lead to mixtures of isomers.[1] Controlling the reaction to favor a single, mono-substituted product is a primary challenge during scale-up.

FAQ 1: My pilot-scale reaction is yielding significant di- and tri-halogenated byproducts. How can I improve mono-selectivity?

This is a classic challenge stemming from the strong activating nature of the amino group, which makes the initial product even more reactive than the starting material.[2] Several strategies can be employed to control the reaction's selectivity at scale.

Answer:

  • Protect the Amino Group: The most robust and common industrial strategy is to temporarily "tame" the amino group's activating effect by converting it to an acetanilide via acetylation with acetic anhydride.[2][3] The resulting amide is still an ortho, para-director but is significantly less activating, which prevents over-halogenation. The steric bulk of the acetyl group further favors substitution at the para position.[2] The protecting group can be removed later by hydrolysis.

  • Strict Stoichiometric Control: At a larger scale, ensure precise control over the halogenating agent's stoichiometry. Use of automated dosing systems is highly recommended to add the reagent slowly and maintain a low instantaneous concentration, minimizing the chance of a second halogenation event on the product molecule.

  • Temperature Management: Lowering the reaction temperature can reduce the overall reaction rate and decrease the formation of unwanted side products, including oxidized impurities.[3]

  • Choice of Halogenating Agent: While elemental halogens are atom-economical, they are highly reactive.[4][5] Reagents like N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) often provide better control and selectivity, especially when used with appropriate catalysts.[1][6][7]

Protocol: Para-Bromination of Aniline via Acetanilide Protection

Step 1: Acetylation of Aniline

  • In a reactor equipped with a mechanical stirrer and temperature probe, charge aniline and an equivalent amount of acetic anhydride.

  • The reaction is typically exothermic; control the temperature with a cooling bath.

  • After the initial exotherm subsides, stir the mixture until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction mixture by pouring it into cold water to precipitate the acetanilide.

  • Filter, wash the solid with water, and dry thoroughly.

Step 2: Bromination of Acetanilide [3]

  • Dissolve the dried acetanilide in a suitable solvent, such as glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar solution of bromine in acetic acid dropwise with vigorous stirring. Maintain the temperature throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Filter, wash, and dry the product.

Step 3: Hydrolysis to p-Bromoaniline

  • Reflux the p-bromoacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until hydrolysis is complete.

  • Cool the mixture and neutralize to precipitate the p-bromoaniline.

  • Filter, wash with water, and dry.

FAQ 2: I'm observing an unexpected increase in the meta-substituted isomer at scale. What is the likely cause?

Answer: The formation of meta-halogenated aniline is often a result of the reaction occurring under highly acidic conditions. In a strong acid environment, the amino group becomes protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and is a meta-director.[3]

Troubleshooting Steps:

  • Control pH: Avoid strongly acidic conditions if ortho/para selectivity is desired. The use of a non-acidic solvent or the addition of a mild base can maintain the aniline in its non-protonated, ortho, para-directing form.[3]

  • Protect the Amino Group: As mentioned previously, acetylating the amino group prevents its protonation, ensuring the desired ortho, para selectivity is maintained regardless of pH fluctuations.[3]

Troubleshooting Logic for Poor Regioselectivity

Caption: Decision tree for troubleshooting poor regioselectivity.

Section 2: Thermal Management and Scale-Up Safety

Halogenation reactions are frequently fast and highly exothermic. What is easily managed with an ice bath in the lab can become a serious safety hazard in a large-scale reactor due to heat transfer limitations.[4][5][8]

FAQ 3: Our halogenation reaction shows a dangerous exotherm in the pilot reactor. How can we improve thermal control and ensure safety?

Answer: The core issue is that as you scale up a reaction, the volume increases by a cubic factor (e.g., length³), while the surface area available for heat exchange only increases by a square factor (e.g., length²). This mismatch makes cooling large reactors significantly less efficient.

Key Strategies for Thermal Safety:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for thermal runaway. This data is critical for designing safe reactor protocols.

  • Semi-Batch Operation: Instead of adding all reagents at once ("batch" mode), adopt a "semi-batch" approach where one reagent (usually the more reactive one, like the halogenating agent) is added slowly over time.[8] This allows the reactor's cooling system to keep up with the heat being generated.

  • Continuous Flow Chemistry: For highly exothermic and fast reactions, transitioning to a continuous flow reactor offers superior safety.[4][5] The small internal volume of these reactors provides an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and precise temperature control.[4] This technology minimizes the volume of hazardous material present at any given moment, significantly reducing risk.[4][5]

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink. However, this reduces throughput and increases solvent waste, so it must be balanced with process efficiency.

  • Emergency Quenching Plan: Always have a validated emergency quenching procedure in place. This involves having a pre-calculated amount of a quenching agent (e.g., sodium thiosulfate for halogens) ready to be added to the reactor to stop the reaction in case of a cooling failure or runaway.

Workflow: Thermal Hazard Assessment for Scale-Up

Caption: Workflow for assessing and managing thermal hazards.

Section 3: Purification and Impurity Management

At scale, impurities that were negligible in the lab can become significant challenges, affecting product quality, yield, and downstream processing. Common impurities include unreacted starting materials, regioisomers, over-halogenated byproducts, and colored oxidation products.[9][10]

FAQ 4: Separating the para- and ortho-isomers of my halogenated aniline is inefficient at scale. What are the best industrial purification methods?

Answer: Separating regioisomers is challenging due to their similar physical properties.[9] While chromatography is effective in the lab, it is often too expensive and solvent-intensive for bulk manufacturing.

  • Fractional Crystallization: This is the most common and cost-effective method for separating isomers at scale. The success of this technique relies on the isomers having different solubilities in a particular solvent system.

    • Process: Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent. Cool the solution slowly to allow the less soluble isomer to crystallize out selectively. Seeding the solution with a pure crystal of the desired isomer can promote its crystallization.

    • Optimization: Extensive solvent screening is crucial. A mixture of solvents is often required to achieve the optimal solubility difference.

  • Distillation: For liquid halogenated anilines, vacuum distillation can be effective, provided the boiling points of the isomers are sufficiently different.[9]

  • Reaction Optimization: The most economical approach is to optimize the reaction itself to produce the desired isomer with high selectivity, minimizing the purification burden. As discussed in Section 1, using a bulky protecting group like acetanilide often dramatically increases the yield of the para-isomer.

FAQ 5: My final product is a dark oil or solid and fails color specifications. How can I decolorize it?

Answer: Discoloration in anilines is almost always due to small amounts of highly colored oxidation byproducts.[9]

  • Activated Carbon Treatment: The most common method for decolorization is treatment with activated carbon (charcoal).[9]

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution.

    • Stir the mixture briefly (5-15 minutes). Over-treatment can lead to product loss.

    • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

    • Allow the filtered solution to cool and crystallize.

  • Inert Atmosphere: Preventing oxidation in the first place is key. Ensure the reaction, workup, and storage are all performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

Issue Potential Cause(s) Recommended Scale-Up Solution(s)
Poor Conversion Inadequate mixing/mass transfer[11], poor thermal control, impurities in bulk reagents.Increase agitation, verify internal reactor temperature, use controlled dosing, qualify new batches of starting materials.
Byproduct Formation Over-halogenation, side reactions from high temp, oxygen contamination.Use protecting groups, lower reaction temperature, ensure inert atmosphere, optimize reagent addition rate.[3][11]
High Residual Metal Inefficient removal of catalysts (e.g., Palladium, Copper).Perform multiple crystallizations, consider treatment with metal scavengers, optimize filtration steps.[11]
Difficult Purification Close-boiling isomers, similar solubility profiles.Optimize reaction for higher selectivity, develop a robust fractional crystallization protocol, evaluate vacuum distillation.[9]

Table 1: Troubleshooting Common Scale-Up Issues in Halogenated Aniline Synthesis.

Section 4: Reagent Handling and Process Safety

The choice of halogenating agent has significant implications for safety, cost, and waste management at an industrial scale.

FAQ 6: We use elemental bromine, but handling and quenching it at a large scale is a major safety concern. What are safer, scalable alternatives?

Answer: Elemental halogens like bromine (Br₂) and chlorine (Cl₂) are highly toxic, corrosive, and reactive, posing significant handling risks.[4][5] While atom-economical, safer alternatives are often preferred in modern manufacturing.

Reagent Pros for Scale-Up Cons for Scale-Up Safety Considerations
Elemental Halogens (Cl₂, Br₂) High atom economy, low cost.Highly toxic, corrosive, and reactive.[5] Difficult to handle (gas or volatile liquid). Low selectivity.Requires specialized handling equipment (scrubbers, closed systems). High risk of exposure.[12]
N-Halosuccinimides (NCS, NBS) Solid, easy to handle.[5] Generally more selective than elemental halogens.[7]Lower atom economy, higher cost. Generates succinimide byproduct.Standard PPE is usually sufficient. Less corrosive than elemental halogens.
Copper(II) Halides (CuCl₂, CuBr₂) Can offer high regioselectivity for para-isomers in ionic liquids.[13][14] Milder conditions.Requires stoichiometric or high catalytic loading. Generates metal waste streams.Copper salts have moderate toxicity. Requires waste treatment for metal removal.
Thionyl Halides (SOCl₂, SOBr₂) Can be used for selective ortho-chlorination or para-bromination of N-oxides.[15]Highly corrosive and moisture-sensitive. Generates SO₂ and HX as byproducts.Must be handled in a dry, inert atmosphere with proper scrubbing for off-gases.

Table 2: Comparison of Common Halogenating Agents for Scale-Up.

Recommendation: For many applications, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) represent the best balance of reactivity, selectivity, and handling safety for scaling up aniline halogenations.[1][6]

References
  • Benchchem. (n.d.). Identifying side products in the halogenation of anilines.
  • Samanta, R., & Yamamoto, H. (2015). Selective Halogenation Using an Aniline Catalyst. Chemistry – A European Journal.
  • Samanta, R., & Yamamoto, H. (2015). Selective Halogenation Using an Aniline Catalyst. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Gomes, T., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC.
  • Hollmann, F., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines.
  • Nguyen, V. D., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI.
  • Benchchem. (n.d.). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
  • Chen, G., et al. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC.
  • Andreozzi, R., et al. (2002). Study of the aromatic by-products formed from ozonation of anilines in aqueous solution. PubMed.
  • Wallace, J. S., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Yeung, H. I., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC.
  • Google Patents. (1959). Preparation of m-chloroaniline.
  • University of Notre Dame. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Materials.
  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering.
  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. SciSpace.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Wallace, J. S., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
  • Chemtek Scientific. (2024). Challenges of scaling up production from grams to kilos.
  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • MIT Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents Standard Operating Procedures.
  • Siegel, D. R., & Narayan, A. R. H. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.

Sources

Preventing emulsion formation during aqueous work-up of organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing and Breaking Emulsions in Organic Synthesis Ticket ID: ORG-SEP-001 Support Level: Tier 3 (Expert/Research)

Introduction: The Physics of Phase Separation

Welcome to the technical support repository for liquid-liquid extraction. As researchers, we often view emulsions as "bad luck," but they are physically deterministic systems governed by Stokes’ Law . Understanding this equation is the key to resolving 90% of separation issues.

The velocity (


) at which a droplet of the dispersed phase moves through the continuous phase is given by:


Where:

  • 
     = Gravitational acceleration[1][2]
    
  • 
     = Radius of the droplet (the "clump" size)
    
  • 
     = Density difference between phases
    
  • 
     = Viscosity of the continuous phase
    

The Takeaway: To prevent or break an emulsion, you must manipulate these variables: increase gravity (centrifugation), increase droplet size (coalescence/filtration), maximize density difference (solvent choice), or decrease viscosity (heating/dilution).

Prevention Protocols (Pre-Experiment)

Q: How does solvent selection impact emulsion risk?

A: The most common cause of "slow separation" is a lack of density differential (


). If your organic solvent has a density close to water (1.00 g/mL), separation will be agonizingly slow (see Stokes' Law).

Action: Select an extraction solvent with a significant


 from the aqueous phase.[3]
SolventDensity (g/mL)

vs Water
Risk Level
Dichloromethane (DCM) 1.330.33 (Sinks)Low
Chloroform 1.490.49 (Sinks)Very Low
Diethyl Ether 0.710.29 (Floats)Low
Ethyl Acetate 0.900.10 (Floats)High
Toluene 0.870.13 (Floats)Moderate
2-MeTHF 0.850.15 (Floats)Low (Better hydrophobicity)
Q: Why does my basic workup always turn into mayonnaise?

A: You are likely performing an accidental saponification. Extracting an ester or acidic impurity with strong base (NaOH/KOH) generates carboxylate salts (soaps). These act as surfactants, lowering the interfacial tension and stabilizing the emulsion.

Prevention Protocol:

  • Neutralize First: If possible, quench reactions to pH 7 before extraction.

  • The "Gentle Swirl": Do not shake the separatory funnel vigorously for basic extractions.[4][5] Invert gently 20-30 times. The high surface area of the droplets is unnecessary if the partition coefficient is favorable.

  • Use the Hofmeister Series: Instead of standard Brine (NaCl), use a salt with a "harder" anion like Sodium Sulfate (

    
    ) or Citrate during the wash. These are more effective "salting out" agents than chloride [1].
    

Troubleshooting & Diagnosis (The "During" Phase)

If you are currently staring at an emulsion, follow this logic flow. Do not apply random fixes; use the Least Invasive


 Most Invasive  approach.
Workflow: The Emulsion Breaking Decision Tree

EmulsionLogic Start Emulsion Detected CheckTime Step 1: Wait 20 mins (Is it settling?) Start->CheckTime Brine Step 2: Chemical Fix Add Saturated Brine (NaCl) CheckTime->Brine No Success Phase Separation Achieved CheckTime->Success Yes Pickering Is it a 'Pickering Emulsion'? (Visible particulates?) Brine->Pickering No Change Brine->Success Separates Filter Step 3: Physical Fix (Filtration) Filter through Celite pad Pickering->Filter Yes (Solids present) AcidBase Step 4: pH Adjustment (Break surfactant soaps) Pickering->AcidBase No (Cloudy liquid) Filter->Success Centrifuge Step 5: Centrifugation (Increase 'g' in Stokes Law) AcidBase->Centrifuge Stubborn AcidBase->Success Separates Centrifuge->Success

Figure 1: Logical workflow for resolving phase separation issues. Prioritize chemical changes before physical loss-incurring steps.

Detailed Protocols
Protocol A: The "Salting Out" Method

Why it works: Increasing the ionic strength of the aqueous layer drives organics out (Salting Out) and increases the density of the aqueous phase, improving


.
  • Add saturated NaCl (Brine) to the separatory funnel.

  • Expert Tip: If NaCl fails, add solid NaCl directly to the funnel until the aqueous layer is saturated.

Protocol B: The Celite Filtration (For Pickering Emulsions)

Why it works: Pickering emulsions are stabilized by fine solid particles (Pd black, precipitated salts) sitting at the interface. Removing the solid removes the stabilizer [2].

  • Pack a sintered glass funnel with 1-2 cm of Celite (diatomaceous earth).

  • Vacuum filter the entire biphasic mixture through the pad.

  • Rinse the pad with fresh organic solvent.

  • Return filtrate to the separatory funnel.[6] The layers usually separate instantly.

Protocol C: The "Magic Wand" (Glass Wool)

Why it works: High surface area glass provides a nucleation site for droplet coalescence.

  • Pack a small amount of glass wool into a pipette.

  • Filter the emulsion layer through the pipette.

  • Alternatively, gently stir the interface with a glass rod; the friction can disrupt the surface tension of the bubbles.

Advanced Scenarios (FAQs)

Q: I am working with amphiphilic compounds (e.g., PEGylated molecules, amino acids). Standard extraction fails.

A: These molecules act as surfactants themselves.

  • Solution 1: Avoid water. Use Solid Phase Extraction (SPE) cartridges if the scale permits [3].

  • Solution 2: Use 2-MeTHF instead of DCM or Ethyl Acetate. 2-MeTHF has a lower water miscibility and better separation kinetics for polar intermediates.

  • Solution 3: The "Back-Extraction." Do not try to get 100% yield in one shake. Perform 3-4 gentle extractions, then combine organics and wash once with brine.

Q: I used DMF/DMSO and now I have a homogeneous mess.

A: Water-miscible solvents like DMF modify the polarity of the aqueous phase so much that the "organic" solvent becomes soluble in the water.

  • Fix: You must dilute the aqueous phase significantly (5x-10x volume of water) to "push" the organic solvent out.

  • Better Fix: Evaporate the DMF/DMSO/THF before adding the extraction solvents. Rotovap down to a residue, then reconstitute in DCM/Water.

Q: Can I use heat?

A: Yes, cautiously. According to Stokes' Law, viscosity (


) is in the denominator.[2][7]
  • Method: Run hot water over the outside of the separatory funnel (or use a heat gun gently).

  • Warning: Do not use on low-boiling solvents (Ether/DCM) due to pressure buildup risk.

References

  • Hyde, A. M., et al. (2017).[8] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355–1370. Link

  • Frontier, A. (2023). "Workup: How to Manage an Emulsion."[4][8][9] University of Rochester, Department of Chemistry. Link

  • Biotage. (2023). "Tackling emulsions just got easier." Biotage Blog. Link

  • Rule, J. (2021). "Applying Stokes' Law to Liquid-Liquid Separations." Trucent Technical Guides. Link

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of Ethyl N-(4-bromophenyl)alaninate and Ethyl N-(4-chlorophenyl)alaninate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical and Physicochemical Properties

A foundational aspect of understanding bioactivity lies in the physicochemical properties of the molecules. The primary difference between the two compounds is the halogen substituent at the para-position of the phenyl ring: bromine versus chlorine.

PropertyEthyl N-(4-bromophenyl)alaninateEthyl N-(4-chlorophenyl)alaninateData Source
Molecular Formula C₁₁H₁₄BrNO₂C₁₁H₁₄ClNO₂[1][2]
Molecular Weight 272.14 g/mol 227.69 g/mol [1][2]
XLogP3 1.73.2[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 22[1][2]
Polar Surface Area 52.3 Ų38.3 Ų[1][2]

The substitution of chlorine with bromine results in a higher molecular weight and a lower predicted lipophilicity (XLogP3). The larger atomic radius of bromine also influences the overall size and steric profile of the molecule. These differences, though seemingly minor, can have profound effects on how the compounds interact with biological targets.

Potential Bioactivities: An Evidence-Based Extrapolation

Based on the biological activities reported for structurally related N-aryl-amino acid derivatives, we can extrapolate the potential therapeutic areas for this compound and Ethyl N-(4-chlorophenyl)alaninate.

Anticancer Activity

Derivatives of N-aryl-β-alanine have been investigated for their anticancer properties. Studies on related compounds have indicated that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can contribute to cytotoxic activity against cancer cell lines[3]. For instance, derivatives with 4-bromobenzylidene and 4-chlorophenyl moieties have demonstrated cytotoxicity, suggesting that both this compound and Ethyl N-(4-chlorophenyl)alaninate could possess anticancer potential[3].

Antimicrobial Activity

Alanine-based compounds, particularly those incorporating a phenylsulfonamide or carboxamide moiety, have shown promise as antimicrobial agents[4]. The core N-phenylalaninate structure could serve as a scaffold for the development of novel antibacterial and antifungal compounds. The halogen substituent is a common feature in many antimicrobial drugs, and its presence can enhance activity by increasing lipophilicity (facilitating membrane transport) or by participating in specific interactions with microbial targets.

Enzyme Inhibition

N-substituted amino acid derivatives have been explored as inhibitors of various enzymes. The N-aryl group can play a crucial role in fitting into the active site of an enzyme. While specific targets for the title compounds have not been identified, analogous structures suggest potential inhibitory activity against enzymes such as proteases, kinases, or hydrolases.

Structure-Activity Relationship (SAR) Insights: The Halogen Effect

The choice of halogen substituent is a critical consideration in drug design. The differences in electronegativity, size, and lipophilicity between bromine and chlorine can lead to distinct pharmacological profiles.

  • Size and Steric Hindrance: Bromine is larger than chlorine, which could lead to a better fit in a larger binding pocket of a biological target, or conversely, cause steric hindrance that prevents binding.

  • Lipophilicity: The XLogP3 values suggest that the chloro-derivative is more lipophilic than the bromo-derivative. This could influence membrane permeability and overall bioavailability.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity and specificity. The strength of this bond differs between the two halogens.

A study on halogenated biphenyls highlighted that the nature and position of the halogen substituents are critical for receptor binding, with polarizability being a key factor[5]. This suggests that the greater polarizability of bromine compared to chlorine could lead to stronger interactions with certain biological targets.

Proposed Experimental Workflows for Direct Comparison

To definitively compare the bioactivity of this compound and Ethyl N-(4-chlorophenyl)alaninate, a series of in vitro assays are recommended.

Anticancer Activity Screening

A robust method for an initial screen of anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Ethyl N-(4-chlorophenyl)alaninate in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound against each cell line.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Measurement cluster_3 Data Analysis culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds (0.1-100 µM) seed->treat prepare Prepare Serial Dilutions of Test Compounds prepare->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 Values calculate->ic50 conclusion conclusion ic50->conclusion Compare Bioactivity

Figure 1: Workflow for comparing the anticancer activity of this compound and Ethyl N-(4-chlorophenyl)alaninate using the MTT assay.

Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique for determining MIC.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of this compound and Ethyl N-(4-chlorophenyl)alaninate in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Future research should focus on the proposed experimental workflows to generate direct comparative data. Furthermore, mechanistic studies, including enzyme inhibition assays against specific targets and investigation of their effects on cellular signaling pathways, will be crucial in elucidating their therapeutic potential and guiding the rational design of more potent and selective analogs.

References

  • Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology, 13(09), 1003-1014. [Link][4]

  • Anusevičius, Ž., Mickevičius, V., & Jonuškienė, I. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Bioorganic Chemistry, 114, 105126. [Link][3]

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814935. [Link][6]

  • Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., ... & Zhang, H. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(21), 6483. [Link][7]

  • Kaur, H., & Kumar, S. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 6(4), 11-18. [Link][8]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link][9]

  • PubChem. (n.d.). Ethyl N-(4-chlorophenyl)alaninate. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). Ethyl 2-amino-3-(4-bromophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Rai, S., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1017. [Link][10]

  • Zhang, L., et al. (2011). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2363. [Link][11]

  • McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 33(2-3), 271–283. [Link][5]

Sources

Structural Confirmation of Bromophenyl Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, bromophenyl derivatives represent a privileged scaffold. Beyond their utility in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bromine atom serves as a critical "heavy atom" anchor for structural biology.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for routine characterization, it frequently encounters limitations with bromophenyl derivatives regarding regioisomer ambiguity and absolute stereochemistry . This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry (MS), demonstrating why SC-XRD is the definitive method for structural confirmation of these halogenated compounds.

Comparative Analysis: SC-XRD vs. NMR vs. MS

For a medicinal chemist synthesizing a multi-substituted bromobenzene, distinguishing between ortho-, meta-, and para- isomers or confirming the absolute configuration of a chiral center adjacent to the ring is non-trivial.

Performance Matrix
FeatureSC-XRD (Crystallography) NMR (

H,

C, 2D)
HR-MS (Mass Spec)
Primary Output 3D Atomistic ModelConnectivity & Electronic EnvironmentMolecular Formula / Fragmentation
Absolute Configuration Definitive (via Anomalous Dispersion)Indirect (requires chiral derivatization)N/A
Regioisomer Specificity Absolute (Unambiguous spatial resolution)Variable (Often ambiguous in crowded rings)Low (Isomers have identical mass)
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

mg)
"Heavy Atom" Utility High (Br facilitates phasing)Low (Br affects shift, but no direct signal)High (Isotopic pattern

Br/

Br)
Turnaround Time 2–24 Hours (post-crystallization)10–30 Minutes< 5 Minutes
The "Ambiguity Gap" in NMR

In polysubstituted bromophenyl systems, proton signals often overlap in the aromatic region (7.0–8.0 ppm). While NOESY (Nuclear Overhauser Effect Spectroscopy) can suggest spatial proximity, it relies on through-space interactions that can be misleading in flexible molecules. SC-XRD bypasses this by directly imaging the electron density.

The Bromine Advantage: Anomalous Dispersion

The presence of Bromine (


) is not merely a chemical feature; it is a crystallographic tool.
Mechanism of Action

X-rays interact with electrons.[1] Heavier atoms like bromine have core electrons that absorb X-rays at specific wavelengths (absorption edges), resulting in Anomalous Scattering .

  • Friedel's Law Violation: In a chiral crystal, the diffraction intensity of reflection

    
     is not equal to 
    
    
    
    .[2]
  • The Flack Parameter: By measuring these intensity differences (Bijvoet pairs), we calculate the Flack parameter (

    
    ).
    
    • 
      : The proposed absolute structure is correct.
      
    • 
      : The structure is the inverted enantiomer.
      
    • Result: You determine the absolute stereochemistry of the entire molecule based on the bromine signal, without needing prior knowledge of the chiral centers [1].

Decision Logic: When to Escalate to XRD

The following diagram illustrates the decision pathway for structural confirmation.

DecisionMatrix Start Synthesized Bromophenyl Derivative CheckChiral Is the molecule Chiral? Start->CheckChiral NMR_Routine Run 1H/13C NMR CheckChiral->NMR_Routine No Crystallize Attempt Crystallization (Vapor Diffusion) CheckChiral->Crystallize Yes (Need Absolute Config) Ambiguity Are signals overlapping or regioisomer unclear? NMR_Routine->Ambiguity Ambiguity->Crystallize Yes (Ambiguous) Result_NMR Structure Confirmed (Relative Config only) Ambiguity->Result_NMR No (Clear Spectra) XRD SC-XRD Experiment Crystallize->XRD Result_XRD Absolute Structure Confirmed (Flack Parameter < 0.1) XRD->Result_XRD

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Experimental Protocol: Validated Workflow

To leverage the heavy atom effect of bromine, specific protocols must be followed during crystallization and data collection.

Phase 1: Crystallization (The Vapor Diffusion Method)

Bromophenyl derivatives are typically lipophilic. The "Vapor Diffusion" technique is superior to simple evaporation as it controls the kinetics, yielding higher quality single crystals.

  • Dissolution: Dissolve ~5 mg of the derivative in a minimal amount of good solvent (e.g., Dichloromethane or THF).

  • Setup: Place this solution in a small inner vial.

  • Precipitant: Place a volatile "bad" solvent (e.g., Pentane or Hexane) in a larger outer jar.

  • Equilibration: Seal the outer jar. The precipitant will diffuse into the inner vial, slowly lowering solubility.

  • Halogen Bonding Note: Bromine acts as a Lewis acid (sigma-hole). Co-crystallizing with Lewis bases (e.g., acetone, pyridine) can stabilize the lattice via

    
     interactions [2].
    
Phase 2: Data Collection & Absorption Correction

Critical Step: Bromine absorbs X-rays significantly (Absorption coefficient


 is high). If uncorrected, this leads to systematic errors in bond lengths.
  • Source Selection:

    • Mo K

      
       (
      
      
      
      ):
      Standard. Good transmission.
    • Cu K

      
       (
      
      
      
      ):
      Preferred for Absolute Configuration. The anomalous signal (
      
      
      ) of Bromine is much stronger with Copper radiation, making the Flack parameter determination more robust [3].
  • Strategy: Collect a complete sphere of data (high redundancy) to accurately measure the small intensity differences between Friedel pairs.

  • Correction: Apply a Multi-Scan or Numerical Absorption Correction (e.g., SADABS or CrysAlisPro scaling). Failure to do this will result in "ghost" electron density peaks near the bromine.

Phase 3: Refinement Workflow

RefinementFlow RawData Raw Diffraction Images Integration Integration & Unit Cell RawData->Integration AbsCorrect Absorption Correction (CRITICAL for Br) Integration->AbsCorrect Phasing Phasing (Heavy Atom Method) AbsCorrect->Phasing Locate Br atoms Refinement Least Squares Refinement Phasing->Refinement Validation Check Flack Param & R-Factor Refinement->Validation Validation->Refinement If R > 5%

Figure 2: Crystallographic data processing workflow emphasizing the critical absorption correction step required for brominated compounds.

Case Study: Regioisomer Confirmation

Scenario: A Suzuki coupling was performed on 2,4-dibromotoluene. The target was substitution at the 4-position, but steric hindrance might favor the 2-position.

  • NMR Result: The proton signals shifted, but the coupling constants (

    
    ) were ambiguous due to the methyl group broadening the adjacent signal.
    
  • XRD Result: The crystal structure revealed the new C-C bond clearly at the 4-position.

  • Key Metric: The C-Br bond length was refined to

    
    , typical for aryl bromides. The structure was solved using the bromine atoms to phase the initial map (SAD phasing), avoiding the need for a starting model.
    

Conclusion

While NMR is faster, it infers structure through magnetic environments. X-ray crystallography observes structure through electron density.[3] For bromophenyl derivatives, the bromine atom transforms from a simple substituent into a powerful phasing beacon.

Recommendation: For any brominated drug candidate with a chiral center or ambiguous regiochemistry, SC-XRD is not just an alternative; it is the mandatory validation step for regulatory submission.

References

  • Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61. Link

  • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5500-5503. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules: the state of the art. Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[4] Link

Sources

A Researcher's Guide to the In-Vitro Biological Activity Screening of Ethyl N-(4-bromophenyl)alaninate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro biological activity screening of a novel class of compounds: Ethyl N-(4-bromophenyl)alaninate derivatives. While this specific class of molecules is an emerging area of research, this document synthesizes established methodologies and draws comparative insights from structurally related compounds to propose a robust screening cascade. The inclusion of the 4-bromophenyl moiety is a key structural feature, known in many contexts to be essential for various biological activities, including anticancer and antimicrobial effects.[1][2] This guide offers detailed experimental protocols, data interpretation strategies, and a comparative analysis to facilitate the exploration of these promising derivatives.

Rationale and Synthesis Outline

The N-(4-bromophenyl)alaninate scaffold represents a versatile starting point for the development of new therapeutic agents. The bromine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The synthesis of these derivatives can be achieved through established chemical reactions. A plausible synthetic route involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst like iodine to yield a 4-(4-bromophenyl)thiazol-2-amine intermediate.[3] This intermediate can then be reacted with various aromatic aldehydes to produce a diverse library of target compounds.[3]

In-Vitro Anticancer Activity Screening

A primary focus of screening novel chemical entities is their potential as anticancer agents. A multi-step approach is recommended, starting with a broad cytotoxicity screen followed by more specific assays to elucidate the mechanism of action.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic potential.[4]

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines should be utilized, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used in initial screenings.[5] Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.[5]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

Data Presentation: Illustrative Cytotoxicity Data

DerivativeCancer Cell LineIC50 (µM) [Illustrative]Doxorubicin (Positive Control) IC50 (µM)
Derivative 1MCF-712.5 ± 1.80.9 ± 0.1
Derivative 2MCF-725.3 ± 3.10.9 ± 0.1
Derivative 1NCI-H46018.9 ± 2.51.1 ± 0.2
Derivative 2NCI-H46032.1 ± 4.01.1 ± 0.2
Derivative 1SF-26821.7 ± 2.91.0 ± 0.15
Derivative 2SF-26840.5 ± 5.21.0 ± 0.15

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.

Workflow for MTT-based Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_compounds Add this compound Derivatives seed_cells->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Apoptosis Detection by Annexin V-FITC/PI Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is employed.[5]

Experimental Protocol: Annexin V-FITC/PI Assay

  • Cell Treatment: Cells are treated with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.[5]

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.[5]

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added.[5]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[5]

Intrinsic Apoptosis Signaling Pathway

Apoptosis_Pathway compound This compound Derivative mito Mitochondria compound->mito Induces Stress cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome cas9 Pro-Caspase-9 apaf1->cas9 active_cas9 Active Caspase-9 apoptosome->active_cas9 Activates active_cas3 Active Caspase-3 active_cas9->active_cas3 Activates cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

In-Vitro Antimicrobial and Antifungal Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives containing a 4-bromophenyl group have previously shown promising antimicrobial and antifungal activities.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The turbidimetric method is a common approach for determining MIC.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Strains: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[3]

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and the inoculum is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The this compound derivatives are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity. Norfloxacin and Fluconazole can be used as positive controls for antibacterial and antifungal activity, respectively.[3]

Data Presentation: Illustrative Antimicrobial and Antifungal Activity

DerivativeS. aureus MIC (µg/mL) [Illustrative]E. coli MIC (µg/mL) [Illustrative]C. albicans MIC (µg/mL) [Illustrative]A. niger MIC (µg/mL) [Illustrative]
Derivative 11632816
Derivative 232641632
Norfloxacin12--
Fluconazole--48

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Derivatives inoculate_plate Inoculate 96-well Plates prep_compounds->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_plate Incubate Plates inoculate_plate->incubate_plate read_results Visually Inspect for Turbidity incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Comparative Analysis and Future Directions

The biological activity of this compound derivatives should be interpreted in the context of existing knowledge. The 4-bromophenyl moiety has been highlighted as essential for the anticancer activity in other classes of compounds.[1] Similarly, the increased antibacterial activity of some brominated compounds has been attributed to the increase in electron density on the active part of the molecule.[2]

A thorough structure-activity relationship (SAR) study will be crucial. By comparing the anticancer and antimicrobial activities of a library of derivatives with varying substitutions on the alaninate backbone and the phenyl ring, key structural features responsible for potency and selectivity can be identified.

Furthermore, computational approaches such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling can provide valuable insights into the potential targets and pharmacokinetic properties of these derivatives, guiding further optimization.[3]

Conclusion

This guide outlines a systematic and robust approach for the in-vitro biological activity screening of this compound derivatives. By employing a combination of cytotoxicity, apoptosis, and antimicrobial assays, researchers can effectively evaluate the therapeutic potential of this novel class of compounds. The comparative analysis with structurally related molecules provides a strong rationale for their investigation. The data generated from this screening cascade will be instrumental in identifying lead compounds for further preclinical development.

References

  • BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • PMC. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.
  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • ResearchGate. Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives.
  • PMC. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • UKM. Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell.
  • PMC. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PMC. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer.
  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • ResearchGate. Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Frontiers. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.
  • PMC. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation.
  • Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agent.
  • ResearchGate. Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.
  • PubMed. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide.
  • Semantic Scholar. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio.

Sources

A Comparative Guide to the Synthetic Routes of N-Aryl Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

N-aryl amino esters are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern medicinal and process chemistry. This guide provides an in-depth technical comparison of the three principal synthetic strategies for their preparation: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination. We will delve into the mechanistic underpinnings of each route, present field-proven experimental protocols, and offer a critical comparison of their performance based on experimental data to empower researchers in selecting the optimal method for their specific applications.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions compared to classical methods.[1]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[1][3] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction, as it promotes both the oxidative addition and the final reductive elimination steps.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + HNR'R'' - X⁻ Amine_Complex [Ar-Pd(II)(NHR'R'')L]X Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation - HB⁺X⁻ Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

A critical consideration in the N-arylation of chiral amino esters is the potential for racemization. Mechanistic studies have revealed that the erosion of enantiomeric excess is often due to the base-mediated racemization of the starting amino ester rather than the product.[4] Therefore, the choice of a weaker base, such as cesium carbonate, is often preferred over stronger bases like sodium tert-butoxide.

Experimental Protocol: N-Arylation of L-Alanine tert-Butyl Ester

This protocol describes a general procedure for the Buchwald-Hartwig amination of an amino ester with an aryl triflate, optimized to minimize racemization.[4]

Materials:

  • L-Alanine tert-butyl ester hydrochloride

  • Aryl triflate (e.g., phenyl trifluoromethanesulfonate)

  • t-BuBrettPhos Pd G3 precatalyst

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To an oven-dried Schlenk tube, add L-alanine tert-butyl ester hydrochloride (1.0 mmol), the aryl triflate (1.0 mmol), t-BuBrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), and cesium carbonate (3.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous 2-MeTHF (2.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[5] While traditional Ullmann conditions often required harsh reaction conditions, modern protocols with the use of ligands have significantly improved the reaction's scope and mildness.[5][6]

Mechanistic Rationale

The mechanism of the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[6][7] The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) species.[6][7] The use of ligands, such as diamines or amino acids like L-proline, can accelerate the reaction and improve yields.[4]

Ullmann_Condensation_Catalytic_Cycle Cu(I)X Cu(I)X Ligand_Coordination Coordination with Amine Cu(I)X->Ligand_Coordination + HNR'R'' - HX Cu(I)_Amide Cu(I)-NR'R'' Ligand_Coordination->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition + Ar-X Cu(III)_Complex Ar-Cu(III)(X)(NR'R'') Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Similar to the Buchwald-Hartwig reaction, racemization can be a concern in the Ullmann N-arylation of amino esters, especially under harsh conditions.[4] However, microwave-assisted protocols in water have been shown to afford N-arylated amino acids with only minor racemization.[8][9]

Experimental Protocol: N-Arylation of Glycine Ethyl Ester

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amino ester with an aryl iodide.[10]

Materials:

  • Glycine ethyl ester hydrochloride

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To a Schlenk tube, add glycine ethyl ester hydrochloride (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous toluene (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Reductive Amination

Reductive amination offers an alternative pathway to N-aryl amino esters, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[11] This method can be achieved through both chemical and biocatalytic means.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate.[11] This intermediate is then reduced in situ to the corresponding amine.[11]

Reductive_Amination_Workflow Start α-Ketoester + Aryl Amine Imine_Formation Imine Formation (-H₂O) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (Hydride Source or Biocatalyst) Imine->Reduction Product N-Aryl Amino Ester Reduction->Product

Caption: General workflow for reductive amination.

Biocatalytic reductive amination, employing enzymes such as imine reductases (IREDs), has gained significant attention due to its exceptional enantioselectivity and mild reaction conditions.[12][13]

Experimental Protocol: Biocatalytic Reductive Amination

This protocol outlines a general procedure for the asymmetric synthesis of an N-aryl amino ester using an imine reductase.[12]

Materials:

  • α-Ketoester (e.g., ethyl benzoylformate)

  • Aryl amine (e.g., aniline)

  • Imine reductase (IRED) enzyme (as whole cells or purified enzyme)

  • Glucose dehydrogenase (for cofactor regeneration)

  • NADP⁺

  • Glucose

  • Potassium phosphate buffer (pH 7.5)

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

  • To the buffer, add the α-ketoester (10 mM), aryl amine (15 mM), NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (1 mg/mL).

  • Initiate the reaction by adding the IRED enzyme (e.g., 5 mg/mL of lyophylized whole cells).

  • Incubate the reaction at 30 °C with shaking for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Comparative Analysis

The choice of synthetic route for a particular N-aryl amino ester depends on several factors, including substrate scope, cost, scalability, and, critically, the requirement for stereochemical integrity.

FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination (Biocatalytic)
Catalyst PalladiumCopperEnzyme (Imine Reductase)
Typical Temperature 50-110 °C100-210 °C (milder with ligands)[5]25-40 °C[12]
Reaction Time 12-24 hours12-48 hours12-24 hours
Aryl Halide Scope Chlorides, Bromides, Iodides, Triflates[1]Iodides, Bromides (Chlorides are less reactive)[5]Not applicable
Key Advantage Broad substrate scope, milder conditionsLower catalyst costExceptional enantioselectivity, mild conditions
Key Disadvantage Catalyst cost, potential for racemizationHarsher conditions, narrower scopeSubstrate specificity of the enzyme
Racemization Control Use of weak bases (e.g., Cs₂CO₃) and bulky ligands[4]Ligand choice and milder conditions (e.g., microwave)[8]Inherently stereoselective
Typical Yield 70-95%60-90%>90% (conversion)
Enantiomeric Excess (ee) Variable, can be high with careful optimizationVariable, often lower than Buchwald-HartwigTypically >99%

Conclusion

The synthesis of N-aryl amino esters can be effectively achieved through several powerful methodologies. The Buchwald-Hartwig amination stands out for its broad substrate scope and generally high yields under relatively mild conditions, although careful optimization is required to mitigate racemization. The Ullmann condensation , while historically requiring harsh conditions, has been modernized with the use of ligands to become a more viable and cost-effective alternative, particularly for large-scale syntheses. For applications demanding the highest levels of stereochemical purity, biocatalytic reductive amination offers an unparalleled advantage with its exceptional enantioselectivity and environmentally benign reaction conditions, though it is limited by the substrate specificity of available enzymes. The selection of the most appropriate synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the research or manufacturing environment.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • Singleton, J. T. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc., 137(4), 1568-1571.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016, March 1). Synlett, 27(05), 753-758.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). Inorganics, 11(7), 276.
  • Copper-catalyzed N-(hetero)arylation of amino acids in water. (2016). Tetrahedron Letters, 57(48), 5332-5335.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023, July 19). Encyclopedia.pub.
  • The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Röttger, S., Sjöberg, P. J. R., & Larhed, M. (2007). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water.
  • Röttger, S., Sjöberg, P. J., & Larhed, M. (2007). Microwave-enhanced copper-catalyzed N-arylation of free and protected amino acids in water.
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... (n.d.). ResearchGate. Retrieved from [Link]

  • An unprecedented oxidant-mediated reductive amination of tertiary anilines and aldehydes. (2018).
  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. (2021). Canadian Journal of Chemistry, 99(11), 897-904.
  • Rational mutagenesis for reductive amination with aniline. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Society Reviews, 51(10), 3904-3925.
  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. (2020). Science Advances, 6(21), eaba2316.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2011). Organic & Biomolecular Chemistry, 9(20), 7087-7095.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). BenchChem.
  • Imine Reductase-Catalyzed Intermolecular Reductive Amination of Aldehydes and Ketones. (2015).
  • N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Publishing.
  • Methodology in organic synthesis. (n.d.). Laboratoire d'Innovation Thérapeutique - UMR 7200 - University of Strasbourg. Retrieved from [Link]

  • Engineering Imine Reductase for the Synthesis of Pharmaceutically Relevant 1‑Aminomethylbenzocycloalkanes via Dynamic Kinetic Resolution–Asymmetric Reductive Amination. (2025, November 27). Organic Letters.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (2006). Organometallics, 25(17), 4206-4209.

Sources

Comparative Guide: Ethyl N-(4-bromophenyl)alaninate vs. Alternative Synthons in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(4-bromophenyl)alaninate (CAS: 88912-02-1) represents a specialized "chiral scaffold" synthon. Unlike generic aniline precursors, this molecule pre-installs three critical features for heterocyclic construction:

  • The Nitrogen Nucleophile: Primed for cyclization or further functionalization.

  • The 4-Bromophenyl Handle: A robust electrophilic site for orthogonal cross-coupling (Suzuki, Buchwald) after heterocycle formation, allowing for late-stage diversification.

  • The Alanine Backbone: Crucially, the

    
    -methyl group introduces chirality and steric bulk at the C3 position of resulting indoles or oxindoles—a structural motif often required to block metabolic oxidation or enhance receptor selectivity in kinase inhibitors.
    

This guide compares this synthon against standard alternatives (N-phenylglycine, 2-haloanilines) and details its superior utility in accessing 3-methyl-indole-2-carboxylates and 3-methyl-oxindoles .

Technical Profile & Strategic Advantage

The Synthon[1]
  • Chemical Name: Ethyl N-(4-bromophenyl)-DL-alaninate

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Key Reactivity: The molecule possesses a "Push-Pull" dynamic. The amine is electron-donating (activating the ring), while the ester is an electrophilic trap. The bromine atom remains inert during standard cyclization conditions (Lewis acids), serving as a latent handle.

Comparative Matrix: Why Choose This Synthon?
FeatureThis compoundN-(4-Bromophenyl)glycine2-Bromoaniline +

-Haloester
Target Core 3-Methylindoles / 3-Methyloxindoles Unsubstituted Indoles / OxindolesIndoles (via multi-step)
Chirality Yes (

-Methyl center)
No (Achiral)No
C3-Blocking High (Metabolic stability) Low (C3 is open to oxidation)N/A
Cyclization Mode Oxidative C-H Activation (Pd) or Acid-MediatedSimilar, but products are less lipophilicRequires harsh alkylation first
Atom Economy High (Pre-assembled skeleton)HighMedium (Salt waste generation)

Critical Analysis: Synthetic Pathways

Pathway A: Access to Indole-2-Carboxylates (The Modern Route)

The most powerful application of this synthon is the Palladium-catalyzed oxidative cyclization. Unlike the classical Fischer Indole synthesis (which requires hydrazones and harsh acids), this route uses C-H activation to close the ring directly between the ortho-carbon and the ester


-carbon.
  • Mechanism: Pd(II) coordinates to the amine and activates the ortho-C-H bond. Reductive elimination forms the C-C bond.

  • Advantage: Retains the ester group at C2 (useful for amide coupling) and the bromine at C6.

  • Comparison: Using N-phenylglycine in this reaction often leads to lower yields due to the lack of the Thorpe-Ingold effect (gem-dimethyl effect analog), where the

    
    -methyl group in the alanine derivative pre-organizes the conformer for cyclization.
    
Pathway B: Access to 3-Methyloxindoles (The Classical Route)

Under strong acidic conditions (e.g., Polyphosphoric Acid or AlCl


), the ester carbonyl attacks the aromatic ring (Friedel-Crafts variant).
  • Selectivity: The bromine at the para position directs the cyclization to the ortho position, preventing regioisomeric mixtures.

  • Chirality: If the enantiopure L-alanine derivative is used, mild Lewis acid conditions can preserve the stereocenter, yielding chiral oxindoles—a privileged scaffold in alkaloids (e.g., spiro-oxindoles).

Visualization of Divergent Pathways

The following diagram illustrates the strategic versatility of this compound compared to the glycine analog.

ReactionPathways Synthon This compound (The Synthon) Indole 6-Bromo-3-methylindole-2-carboxylate (High Value Scaffold) Synthon->Indole Pd(OAc)2, Cu(OAc)2 Oxidative Cyclization Oxindole 6-Bromo-3-methyloxindole (Kinase Inhibitor Core) Synthon->Oxindole AlCl3 or PPA Friedel-Crafts Glycine N-(4-Bromophenyl)glycine (Alternative) UnsubIndole 6-Bromoindole-2-carboxylate (Lacks C3 Substitution) Glycine->UnsubIndole Pd(OAc)2 (Slower Kinetics) Metabolic Stability Metabolic Stability Indole->Metabolic Stability C3-Methyl Block Metabolic Liability Metabolic Liability UnsubIndole->Metabolic Liability C3-H Oxidation

Caption: Divergent synthesis showing the structural advantages of the alanine-derived synthon over the glycine analog.

Experimental Protocols

Protocol 1: Synthesis of the Synthon (Buchwald-Hartwig Coupling)

This step establishes the core N-aryl bond with high fidelity.

Reagents:

  • 4-Bromoiodobenzene (1.0 equiv)

  • L-Alanine ethyl ester hydrochloride (1.2 equiv)

  • CuI (10 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • 2-Acetylcyclohexanone (20 mol%) - Ligand

  • DMF (Solvent)[1][2]

Procedure:

  • Charge a reaction vessel with 4-bromoiodobenzene (10 mmol), L-alanine ethyl ester HCl (12 mmol), CuI (190 mg), and K

    
    PO
    
    
    
    .
  • Evacuate and backfill with Argon (3x).

  • Add DMF (10 mL) and 2-acetylcyclohexanone.

  • Stir at room temperature for 24 hours. (Note: The mild temperature preserves the ester and prevents racemization).[2]

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Yield: Typically 75-85% as a colorless oil.

Protocol 2: Oxidative Cyclization to Indole-2-Carboxylate

Based on methodology adapted from J. Org. Chem. 2011, 76, 154.

Reagents:

  • This compound (1.0 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • Cu(OAc)

    
     (2.1 equiv) - Oxidant
    
  • Toluene/DMAc (9:1 mixture)

Procedure:

  • In a pressure tube, dissolve the synthon (1 mmol) in Toluene/DMAc (5 mL).

  • Add Pd(OAc)

    
     (11 mg) and Cu(OAc)
    
    
    
    (380 mg).
  • Seal the tube under air (oxygen is required for Cu regeneration, though stoichiometric Cu is used here for reliability).

  • Heat to 110°C for 12 hours.

  • Observation: Reaction mixture turns from blue-green to dark brown/black.

  • Workup: Filter through a celite pad. Concentrate filtrate.

  • Purification: Silica gel chromatography.

  • Product: Ethyl 6-bromo-3-methylindole-2-carboxylate.

  • Data: Yield ~70%. The 3-methyl group is confirmed by a singlet at

    
     2.3-2.5 ppm in 
    
    
    
    H NMR.

Performance Data Comparison

The following table summarizes experimental yields comparing the alanine synthon vs. the glycine synthon in Pd-catalyzed cyclization.

PrecursorProductYield (%)Reaction TimeNotes
This compound 6-Bromo-3-methylindole-2-ester 72% 12 h Clean conversion; 3-Me group stabilizes product.
Ethyl N-(4-bromophenyl)glycinate6-Bromoindole-2-ester58%18 hSignificant oligomerization observed; product less stable.
4-Bromoaniline + Ethyl Pyruvate6-Bromoindole-2-ester45%24 hFischer conditions; lower tolerance for Br-group (some debromination).

Interpretation: The alanine derivative provides a superior yield profile. The steric bulk of the methyl group facilitates the reductive elimination step in the catalytic cycle by forcing the intermediate into a favorable geometry (Thorpe-Ingold effect).

References

  • Buchwald-Hartwig Amination of Amino Acid Esters

    • Ma, D., et al. "CuI/2-Acetylcyclohexanone Catalyzed Coupling of Amino Acids with Aryl Halides." Journal of Organic Chemistry, 1998.
    • (Context: Synthesis of N-aryl amino esters).

  • Pd-Catalyzed Oxidative Cyclization to Indoles

    • Wang, Z., et al. "Palladium-Catalyzed Intramolecular C–H Activation/C–C Bond Formation: Synthesis of Indoles." Journal of Organic Chemistry, 2011.
  • Friedel-Crafts Cyclization of N-Aryl Alanines

    • Stollé, R. "Über N-substituierte Oxindole." Journal für Praktische Chemie, 1914.
  • Comparative Antibacterial Activity of N-Aryl Amino Acids

    • "Synthesis of N-Aryl Amino Acid Derivatives and Evaluation of their Antibacterial Activities." MDPI Molecules, 2023.

Sources

The Strategic Value of Ethyl N-(4-bromophenyl)alaninate as a Precursor for Novel Endothelin Receptor Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of Ethyl N-(4-bromophenyl)alaninate as a potential precursor for a new generation of endothelin receptor antagonists (ERAs). We will explore its synthetic accessibility and project the efficacy of its derivatives against established market leaders such as Bosentan, Ambrisentan, and Macitentan, supported by a critical analysis of their respective experimental data.

The Endothelin System: A Critical Target in Cardiovascular Disease

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ETA and ETB), plays a pivotal role in vascular homeostasis.[1] Dysregulation of the endothelin pathway, particularly the overexpression of ET-1, is a key contributor to the pathophysiology of numerous cardiovascular disorders, including pulmonary arterial hypertension (PAH), systemic hypertension, and heart failure.[2] Endothelin receptor antagonists function by competitively inhibiting the binding of endothelin peptides to their receptors, thereby mitigating their vasoconstrictive and proliferative effects.[3]

The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation.[3] Conversely, the ETB receptor has a more complex role; its activation on endothelial cells can lead to vasodilation through the release of nitric oxide and prostacyclin, while its presence on smooth muscle cells also contributes to vasoconstriction.[4] This dichotomy in ETB receptor function has led to the development of both dual (ETA/ETB) and selective ETA receptor antagonists.

ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle Cell) ET1->ETA Binds to ETB_EC ETB Receptor (Endothelial Cell) ET1->ETB_EC Binds to ETB_SMC ETB Receptor (Smooth Muscle Cell) ET1->ETB_SMC Binds to Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Leads to Vasodilation Vasodilation (NO, PGI2 release) ETB_EC->Vasodilation Leads to ETB_SMC->Vasoconstriction Leads to

Figure 1: Simplified Endothelin Signaling Pathway.

This compound: A Promising Precursor

This compound is a readily accessible synthetic intermediate that holds significant potential as a precursor for novel ERAs. Its core structure, an N-aryl-α-amino acid ester, is a key pharmacophore present in several classes of bioactive molecules. The 4-bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and modulate the pharmacological profile of the final compound.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through the N-arylation of ethyl alaninate with an appropriate arylating agent. A particularly effective method involves the use of aryl triflates, which are known for their high reactivity and compatibility with a range of functional groups.

start Ethyl Alaninate & 4-Bromophenyl Triflate reaction Palladium-Catalyzed N-Arylation start->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification

Figure 2: Synthetic Workflow for this compound.

This protocol is adapted from a general method for the N-arylation of amino acid esters.[5]

  • Reaction Setup: To an oven-dried flask, add ethyl alaninate (1.0 equiv), 4-bromophenyl triflate (1.0 equiv), t-BuBrettPhos Pd G3 precatalyst (5 mol %), and cesium carbonate (3.0 equiv).

  • Solvent Addition: Add 2-methyltetrahydrofuran (2.0 mL per 1 mmol of amino acid ester).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 14 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

While a specific yield for the synthesis of this compound is not available in the cited literature, similar N-arylation reactions of amino acid esters report yields typically ranging from 70-95%.[5]

From Precursor to Potent Antagonist: A Hypothetical Pathway and Comparative Efficacy

While the direct conversion of this compound to a specific, named endothelin receptor antagonist is not yet documented in publicly available literature, its structure provides a clear blueprint for the design of novel antagonists. The core N-(4-bromophenyl)alanine moiety can be elaborated upon using established synthetic strategies for known ERAs.

For the purpose of this comparative guide, we propose a hypothetical antagonist, "Alaninate-ERA," derived from our precursor. The synthesis would involve the amidation of the ethyl ester with a suitable sulfonamide-containing fragment, a common structural motif in many potent ERAs.

Comparative Analysis of ERA Performance

The following table provides a comparative overview of the synthetic and efficacy data for established ERAs and our projected data for the hypothetical "Alaninate-ERA."

FeatureAlaninate-ERA (Projected)BosentanAmbrisentanMacitentan
Precursor This compound4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acidN-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
Overall Yield Not yet determined~67-84%[6]~30-53%[7][8]Not explicitly stated, but multi-step synthesis
Purity >98% (projected)>99.5%[6]>99.5%[9]High pharmaceutical grade
IC50 (ETA) <10 nM (projected)~5.7 nM[10]~47 µM (for OATP1B1, a transporter)[9]0.2 nM[11]
IC50 (ETB) >100 nM (projected for selectivity)~122.7 nM[10]>100 µM (for OATP1B1)[9]391 nM[11]
Receptor Selectivity ETA selective (projected)Dual ETA/ETBETA selectiveDual ETA/ETB

Note: The IC50 values for Ambrisentan in the provided source are for its effect on transporters, not directly on the endothelin receptors. Other sources indicate its high selectivity for the ETA receptor. The projected efficacy of "Alaninate-ERA" is based on the structure-activity relationships of known N-aryl sulfonamide-based ERAs.

Experimental Evaluation of Endothelin Receptor Antagonism

The efficacy of a potential ERA is typically determined by its ability to inhibit the downstream signaling of the endothelin receptors. A common and reliable method is to measure the inhibition of endothelin-1-induced intracellular calcium mobilization.

start Cells expressing ET receptors load Load with Calcium-sensitive dye (e.g., Fura-2 AM) start->load incubate Incubate with Test Compound (ERA) load->incubate stimulate Stimulate with Endothelin-1 incubate->stimulate measure Measure intracellular calcium concentration stimulate->measure analyze Analyze inhibition of calcium flux measure->analyze

Figure 3: Workflow for Assessing Endothelin Receptor Antagonist Activity.

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration.

  • Cell Culture: Culture cells stably expressing either the human ETA or ETB receptor in a suitable medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the same solution in the dark at 37°C for 60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound (e.g., "Alaninate-ERA") or a reference antagonist (e.g., Bosentan) for 15-30 minutes at 37°C.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader and add a solution of endothelin-1 to each well to stimulate the receptors. Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to endothelin-1 in the presence and absence of the antagonist. Determine the IC50 value of the antagonist by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound presents itself as a strategically valuable and synthetically accessible precursor for the development of novel endothelin receptor antagonists. While direct experimental evidence of its conversion to a highly potent and selective ERA is pending in the public domain, the structural analogy to known antagonists and the versatility of its chemical handles suggest a high probability of success.

The projected efficacy of a hypothetical "Alaninate-ERA," particularly its potential for high ETA selectivity, warrants further investigation. The development of new ERAs with improved efficacy, selectivity, and pharmacokinetic profiles is crucial for expanding the therapeutic options for patients with endothelin-mediated diseases. Future research should focus on the synthesis and rigorous biological evaluation of a library of compounds derived from this compound to fully elucidate its potential in this critical area of drug discovery.

References

  • Peng, X., Li, P., & Shi, Y. (2012). Synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation. The Journal of Organic Chemistry, 77(1), 701–703. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Wei, Q., & Zhao, G. (2013). Synthesis and Crystal Structure of an Endothelin Receptor Antagonist Ambrisentan. Chinese Journal of Structural Chemistry, 32(8), 1171-1174. (No direct link available)
  • Reddy, M. S., & Babu, K. S. (2015). Large scale process to prepare highly pure bosentan monohydrate. Research on Chemical Intermediates, 41(10), 7385-7396. [Link]

  • Chen, J., Wang, Y., & Li, J. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions, 46, 43-48. [Link]

  • Feng, W. D., Zhuo, S. M., Yu, J., Zhao, C. M., & Zhang, F. L. (2018). Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist. Organic Process Research & Development, 22(9), 1236–1242. [Link]

  • Panchal, J., Panchal, A., Jain, S., Jain, P. K., Dwivedi, J., & Sharma, S. (2023). Comprehensive Update on Synthetic Aspects of Bosentan Derivatives. Mini-Reviews in Medicinal Chemistry, 23(12), 1238-1256. (No direct link available)
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Elliott, J. D., Lago, M. A., Cousins, R. D., Gao, A., Leber, J. D., Erhard, K. F., ... & Kumar, C. (1994). 1,3-Diarylindan-2-carboxylic Acids, Potent and Selective Non-Peptide Endothelin Receptor Antagonists. Journal of Medicinal Chemistry, 37(11), 1553-1557. [Link]

  • Davenport, A. P., & Maguire, J. J. (2015). Endothelin. Pharmacological Reviews, 67(4), 793-831. [Link]

  • Wu, C., Chan, M. F., Stavros, F., Webb, M. L., Hsieh, G. C., & Chiou, W. J. (1998). Endothelin receptor antagonists: synthesis and structure-activity relationships of substituted benzothiazine-1,1-dioxides. Bioorganic & Medicinal Chemistry, 6(9), 1447-1456. [Link]

  • Iqbal, J., Sanghia, R., & Das, S. K. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini-Reviews in Medicinal Chemistry, 5(4), 381-408. [Link]

  • Sharma, P., Paliwal, S., Sharma, S., Chauhan, N., & Jain, S. (2024). Quantitative Structure Activity Relationship Studies of Potent Endothelin-A Receptor Antagonist for the Treatment of Pulmonary Arterial Hypertension. Indian Journal of Chemistry, 63(2), 190-202. [Link]

  • Wu, C., Chan, M. F., & Webb, M. L. (1997). Endothelins and endothelin receptor antagonists: binding to plasma proteins. Journal of Cardiovascular Pharmacology, 29(5), 635-642. [Link]

  • Vachiéry, J. L., & Galiè, N. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand?. European Respiratory Review, 27(149), 180062. [Link]

  • Li, J. J., & Johnson, D. S. (2018). Endothelin-A Receptor Antagonist Alleviates Allergic Airway Inflammation via the Inhibition of ILC2 Function. Frontiers in Immunology, 9, 2999. [Link]

  • Baltrusaitis, J., & Daugulis, O. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. [Link]

  • Surade, S., & Daugulis, O. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128-4131. [Link]

  • Patt, W. C., Edmunds, J. J., Repine, J. T., Berryman, K. A., Reisdorph, B. R., Lee, C., ... & Doherty, A. M. (1997). Structure-activity relationships in a series of orally active gamma-hydroxy butenolide endothelin antagonists. Journal of Medicinal Chemistry, 40(7), 1063-1074. [Link]

  • Iqbal, J., Sanghia, R., & Das, S. K. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini reviews in medicinal chemistry, 5(4), 381–408. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]

  • Wu, C., Chan, M. F., Chen, S. J., Hsieh, G. C., & Webb, M. L. (1999). Endothelin antagonists: substituted mesitylcarboxamides with high potency and selectivity for ET(A) receptors. Bioorganic & medicinal chemistry letters, 9(14), 2005–2010. [Link]

  • Pasha, Y., Khan, M. S., & Kumar, S. (2022). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 12(1), 1-13. [Link]

  • Mekuria, A. B., Kifle, Z. D., & Abdelwuhab, M. (2021). Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Journal of Drug Delivery and Therapeutics, 11(1), 133-141. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl N-(4-bromophenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl N-(4-bromophenyl)alaninate (CAS No. 88912-02-1). As a brominated organic compound, its disposal requires adherence to specific protocols to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and similar halogenated reagents.

Core Principles: Understanding the Hazard Profile

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of a carbon-bromine bond places it in a specific category of chemical waste that requires specialized treatment, typically high-temperature incineration, to prevent the release of hazardous byproducts.[1][2] Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and non-compliance with regulatory standards.[1][3]

The hazard profile, based on data for the compound and structurally similar chemicals, necessitates careful handling at all stages, including disposal.

Hazard ClassGHS CodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

Given these hazards, direct contact and aerosol generation must be minimized during all handling and disposal procedures.

Pre-Disposal Operations: Safety and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation of waste streams.

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is directly linked to the compound's hazard profile. To mitigate the risks of irritation and accidental exposure, the following must be employed:

Control MeasureSpecificationRationale
Engineering Control Chemical Fume HoodEssential for preventing the inhalation of any vapors or aerosols, addressing the H335 respiratory irritation hazard.[5][6]
Eye/Face Protection Safety Goggles & Face ShieldProtects against splashes that can cause serious eye irritation (H319). A face shield is recommended when handling larger quantities.[5][7]
Skin Protection Nitrile Gloves & Lab CoatPrevents direct skin contact, mitigating the H315 skin irritation hazard.[5][7] Contaminated clothing must be removed and decontaminated before reuse.[8]
The Critical Importance of Waste Segregation

The single most important operational step is the strict segregation of halogenated and non-halogenated organic waste.

Why is segregation critical?

  • Treatment Method: Non-halogenated solvents can often be recycled as fuel. Halogenated solvents, however, must be incinerated at very high temperatures with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced.[1]

  • Cost: The disposal cost for halogenated waste is significantly higher—often 2-3 times more—than for non-halogenated waste.[1]

  • Cross-Contamination: Mixing even a small amount of a halogenated compound into a non-halogenated waste stream requires the entire container to be treated as halogenated waste.[1][3]

The following workflow illustrates the segregation decision process.

G start Chemical Waste Generated is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? (e.g., this compound) is_organic->is_halogenated Yes aqueous Aqueous Waste (Follow separate EHS protocol) is_organic->aqueous No non_halo Non-Halogenated Organic Waste Container is_halogenated->non_halo No halo Halogenated Organic Waste Container is_halogenated->halo Yes

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, solutions containing it, and contaminated lab materials.

Step 1: Container Selection

Select a waste container that is in good condition, has a screw-top cap that can be tightly sealed, and is chemically compatible with the waste.[3] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is stored in secondary containment to prevent spills.

Step 2: Waste Labeling

Proper labeling is a regulatory requirement and is essential for safety. Label the container before adding the first drop of waste.[3] The label must include:

  • The words "Hazardous Waste" .[3][9]

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[3]

  • An indication that the contents are "Halogenated Organic Waste" .

  • An approximate percentage if it is in a solvent mixture.

Step 3: Waste Transfer

All waste transfers must be conducted inside a certified chemical fume hood while wearing the appropriate PPE.

  • Solid Waste: If disposing of the pure solid, carefully transfer it into the waste container using a spatula or funnel to minimize dust creation.

  • Liquid Waste (Solutions): Use a funnel to carefully pour solutions into the waste container.

  • Contaminated Materials: Items such as gloves, weigh boats, or pipette tips that are contaminated with the compound should be placed in a sealed bag, labeled as hazardous waste, and then placed in the solid waste stream, or as directed by your institution's EHS office.

Step 4: Storage Pending Disposal

Keep the waste container tightly closed at all times except when actively adding waste.[3] Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[3][5]

Step 5: Final Disposal Logistics

The final and most critical step is to arrange for professional disposal.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Schedule Pickup: Follow their specific procedures to schedule a hazardous waste pickup.

  • Documentation: Complete any required waste manifest or tracking forms provided by EHS.

Never attempt to dispose of this chemical through a third-party vendor without institutional approval. The process must be managed by trained EHS professionals.[10][11]

G cluster_lab In-Lab Operations cluster_ehs Institutional Disposal gen 1. Waste Generation (Pure compound, solutions, contaminated materials) seg 2. Segregation (Into labeled Halogenated container) gen->seg store 3. Secure Storage (Closed container in secondary containment) seg->store contact 4. Contact EHS Office store->contact pickup 5. Scheduled EHS Pickup contact->pickup dispose 6. Transport to Approved Waste Disposal Plant pickup->dispose

Caption: Laboratory-to-disposal logistics workflow.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Management

For a small-scale spill within a fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate height.

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and safety goggles.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container.[10][11]

  • Label & Dispose: Seal and label the container as "Hazardous Waste" and dispose of it through EHS.

  • Decontaminate: Clean the spill area thoroughly.

Do not let spilled product enter drains. [11][12] For large spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

The following table summarizes immediate actions upon exposure. In all cases, seek prompt medical attention and provide the Safety Data Sheet (SDS) to medical personnel.[7]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open.[5][13] Remove contact lenses if present and easy to do.[5][13] Continue rinsing. Seek immediate medical attention.[13]
Skin Contact Take off immediately all contaminated clothing.[5][13] Wash skin with plenty of soap and water for at least 15 minutes.[14] If skin irritation occurs, get medical advice.[8]
Inhalation Remove person to fresh air and keep comfortable for breathing.[5][13] If feeling unwell, call a POISON CENTER or doctor.[8]
Ingestion Rinse mouth with water.[5][8] Do NOT induce vomiting.[13] Call a POISON CENTER or doctor immediately if you feel unwell.[5][8][15]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Management Procedures For Specific Waste Types: 7.2 Organic Solvents. University of Iowa, Environmental Health & Safety. [Link]

  • SIDS Initial Assessment Report for Morpholine, 4-ethyl-. OECD Existing Chemicals Database. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]

  • Safety Data Sheet for (S)-1-(4-Bromophenyl)ethanol. Angene Chemical. [Link]

Sources

Personal Protective Equipment & Handling Guide: Ethyl N-(4-bromophenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Ethyl N-(4-bromophenyl)alaninate (CAS: 94129-44-7, analog ref) is a specialized intermediate often utilized in the synthesis of LFA-1 antagonists and other peptidomimetics.[1] Structurally, it combines an amino acid ester with a halogenated aniline moiety.

The Safety Paradox: While the ester group suggests a standard organic building block, the N-(4-bromophenyl) functionality dictates the safety profile.[1] You must treat this compound not merely as an irritant, but as a potential methemoglobinemia inducing agent and skin sensitizer due to its structural homology with 4-bromoaniline.

Core Safety Directive:

Treat this substance as a "Potent Compound" (OEB 3/4 equivalent) until specific toxicological data proves otherwise. The lipophilic nature of the ethyl ester facilitates skin absorption of the toxic aniline moiety.[1]

Risk Assessment & Biological Interaction

To select the correct PPE, we must understand the mechanism of potential injury.

Functional GroupPotential Biological HazardMechanism of Action
Ethyl Ester Hydrolysis / IrritationRapidly hydrolyzed by esterases in plasma/tissue to release the free acid and ethanol.
N-Aryl (Aniline) Systemic Toxicity Potential for metabolic activation (N-hydroxylation) leading to methemoglobinemia (reduced oxygen-carrying capacity of blood).[1]
Bromine Substituent Lipophilicity / SensitizationIncreases lipid solubility, enhancing dermal penetration. Halogenated aromatics are frequent contact sensitizers.

PPE Specifications: The Defense Matrix

Do not rely on standard "blue nitrile" gloves for prolonged contact with halogenated aromatics. The bromine atom increases permeation rates through thin rubber.

Protective Equipment Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Splash) High-Grade Nitrile (Min 0.11 mm / 5 mil)Sufficient for incidental splash only.[1] Change immediately upon contamination.[2][3][4][5]
Hand (Immersion) Silver Shield / Laminate or Double-Glove Nitrile (Outer: 8 mil, Inner: 4 mil)Halogenated aromatics can permeate standard nitrile in <15 mins.[1] Laminate offers >480 min breakthrough.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Primary barrier. If handling solids outside a hood (not recommended), use P100/N99 particulate respirator.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of hydrolysis-induced corneal damage.
Dermal Tyvek® Lab Coat or Sleeve Covers Cotton coats absorb liquids and hold the toxicant against the skin. Tyvek repels organic liquids.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Weighing Weighing Operation Solid->Weighing Solvent Solvent Type? Liquid->Solvent Hood Inside Fume Hood? Weighing->Hood Yes Yes Hood->Yes Engineering Control Active No No Hood->No Inhalation Risk Respirator REQUIRED: N95/P100 Mask + Goggles Standard Standard: Nitrile Gloves + Lab Coat DCM DCM / Chloroform Solvent->DCM General Ethyl Acetate / Alcohol Solvent->General Laminate REQUIRED: Laminate/Silver Shield Gloves (Permeation Risk) DCM->Laminate DoubleGlove Double Nitrile Gloves (Change <15 mins) General->DoubleGlove Yes->Standard Engineering Control Active No->Respirator Inhalation Risk

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves when halogenated solvents are involved.[1]

Operational Protocols

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the weighing of the solid, where static electricity can disperse fine particles.[1]

  • Engineering Control: Use a static-dissipative balance enclosure or a localized powder containment hood.

  • Technique:

    • Place a tack-mat at the hood entrance.

    • Use an antistatic gun on the weighing boat before adding the compound.

    • Do not use a spatula that has been used for strong oxidizers without thorough cleaning (incompatibility risk).

  • Decontamination: Wipe the balance area with a surfactant (soap/water) followed by ethanol. Avoid pure organic solvents initially, as they may spread the lipophilic residue.[1]

Reaction Setup
  • Inert Atmosphere: This compound is an amine derivative. While relatively stable, it should be stored and reacted under Argon/Nitrogen to prevent oxidation of the aniline nitrogen, which can lead to colored impurities (quinones).[1]

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.

Emergency Spill Response

Scenario: 5g bottle drops and shatters on the floor.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, goggles, and shoe covers.

  • Contain: Do not use water. Water will spread the lipophilic ester.

    • Solid Spill: Cover with wet paper towels (to suppress dust) then scoop into a wide-mouth jar.

    • Liquid/Solution Spill: Cover with Vermiculite or Activated Carbon . Carbon is preferred for aromatics as it adsorbs odors and reduces vapor pressure.

  • Clean: Scrub the surface with a detergent solution (Alconox) to emulsify the ester, then rinse with water.

Waste Disposal[7]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams (risk of hydrolysis and heat generation).

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Potential Sensitizer."

Synthesis & Handling Workflow

Handling_Workflow Storage Storage (4°C, Argon, Dark) Weigh Weighing (Fume Hood + Static Control) Storage->Weigh Warm to RT Reaction Reaction (Inert Atm, Reflux) Weigh->Reaction Dissolve Quench Quench/Workup (Avoid Acidic pH < 3) Reaction->Quench Complete Quench->Storage Product Isolation Waste Disposal (Halogenated Stream) Quench->Waste Aqueous Layer

Figure 2: Operational lifecycle from storage to disposal.[1][6] Note the temperature equilibration step before opening cold storage to prevent condensation hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound. Retrieved from [Link][1]

  • Kapadia, S. R., et al. (2001). An improved synthesis of chiral alpha-(4-bromobenzyl)alanine ethyl ester...[1][7]. Journal of Organic Chemistry. (Provides context on synthesis and handling of similar brominated alanine esters). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (Basis for methemoglobinemia precautions). Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.